molecular formula C26H31N3O3 B2840329 (S)-ML188

(S)-ML188

Katalognummer: B2840329
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: JXGIYKRRPGCLFV-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide is a member of furans and an aromatic amide.

Eigenschaften

IUPAC Name

N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGIYKRRPGCLFV-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-ML188: A Non-Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of (S)-ML188, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a critical enzyme for viral replication, making it a key target for the development of antiviral therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's binding kinetics, structural interactions, and the experimental methodologies used for its characterization.

Core Concepts: The Role of Mpro in Viral Replication

The replication of SARS-CoV-2 is a complex process that relies on the precise functioning of its viral proteins.[3] The virus produces large polyproteins that must be cleaved into individual, functional non-structural proteins (nsps) to form the viral replication and transcription complex.[2][4] The main protease (Mpro), also known as 3CLpro, is the enzyme responsible for the majority of these cleavage events.[1][2] By inhibiting Mpro, the viral life cycle is disrupted, preventing the formation of new viral particles.[1] Mpro inhibitors, such as this compound, are designed to bind to the enzyme's active site, blocking its proteolytic activity.[1][3]

Quantitative Inhibition Data

The inhibitory potency of this compound against SARS-CoV-2 Mpro has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTargetAssay TypeIC50 (µM)Reference
This compoundSARS-CoV-2 MproFRET-based enzymatic assay2.5 ± 0.3[5]
This compoundSARS-CoV-1 MproFRET-based enzymatic assay4.5 ± 0.5[5]

Mechanism of Action: Non-Covalent Inhibition

This compound acts as a non-covalent inhibitor of SARS-CoV-2 Mpro.[5][6][7] This means that it binds to the active site of the enzyme through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than forming a permanent covalent bond with the catalytic cysteine residue (Cys145).[1][3] The crystal structure of the SARS-CoV-2 Mpro in complex with this compound has been determined to a resolution of 2.39 Å, providing detailed insights into its binding mode.[5][6] Structural analysis reveals that this compound occupies the active site of the protease, physically obstructing the binding of the natural substrate.[5][6]

Signaling Pathways and Experimental Workflows

The inhibition of Mpro by this compound directly impacts the viral replication pathway. The following diagrams illustrate the logical relationship of Mpro's role in the viral life cycle and a typical workflow for evaluating Mpro inhibitors.

Viral_Replication_Pathway Viral Replication and Mpro Inhibition Pathway cluster_host_cell Host Cell Viral_Entry Viral Entry (S protein & ACE2) RNA_Release Viral RNA Release Viral_Entry->RNA_Release Translation Translation of Polyproteins (pp1a, pp1ab) RNA_Release->Translation Mpro_Cleavage Polyprotein Cleavage by Mpro Translation->Mpro_Cleavage Functional_nsps Functional Non-structural Proteins (nsps) Mpro_Cleavage->Functional_nsps Replication_Complex Formation of Viral Replication Complex Functional_nsps->Replication_Complex Viral_Assembly New Virion Assembly and Release Replication_Complex->Viral_Assembly S_ML188 This compound S_ML188->Mpro_Cleavage Inhibition Inhibition Inhibition

Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on Mpro.

Mpro_Inhibitor_Screening_Workflow Workflow for Screening Mpro Inhibitors Start Start: Compound Library HTS High-Throughput Screening (e.g., FRET assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->HTS Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Structural_Studies Structural Studies (Crystallography) Dose_Response->Structural_Studies Cell_Based_Assays Cell-Based Antiviral Assays Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization Cell_Based_Assays->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery and characterization of SARS-CoV-2 Mpro inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with SARS-CoV-2 Mpro.

Recombinant Mpro Expression and Purification

The production of pure and active Mpro is a prerequisite for in vitro assays and structural studies.

  • Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an appropriate expression vector, often with a polyhistidine (His) tag to facilitate purification.

  • Protein Expression : The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

  • Cell Lysis and Clarification : The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization, and the cell debris is removed by centrifugation to obtain a clear lysate.

  • Affinity Chromatography : The clarified lysate containing the His-tagged Mpro is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove non-specifically bound proteins, and the Mpro is eluted using a buffer containing a high concentration of imidazole.[8]

  • Size-Exclusion Chromatography : The eluted Mpro is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The purity of the final protein is assessed by SDS-PAGE.[8]

Mpro Enzymatic Activity Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) based assay is commonly used to measure the enzymatic activity of Mpro and to determine the potency of inhibitors.[9][10][11]

  • Reagent Preparation :

    • Assay Buffer : A buffer solution, typically containing Tris-HCl at pH 7.3, NaCl, and a reducing agent like DTT, is prepared.[12]

    • Mpro Enzyme : Purified recombinant Mpro is diluted to the desired final concentration in the assay buffer.[10]

    • FRET Substrate : A synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) is dissolved in DMSO to create a stock solution and then diluted in the assay buffer.[9][10]

    • This compound Inhibitor : The inhibitor is dissolved in DMSO to create a stock solution, from which serial dilutions are prepared.[10]

  • Assay Procedure :

    • The assay is typically performed in a 96- or 384-well plate format.[10]

    • A defined volume of the serially diluted this compound or DMSO (as a control) is added to the wells.[10]

    • The Mpro enzyme solution is then added to the wells, and the plate is incubated at room temperature for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.[10]

    • The enzymatic reaction is initiated by the addition of the FRET substrate solution to all wells.[10]

  • Data Acquisition and Analysis :

    • The fluorescence intensity is monitored kinetically using a fluorescence plate reader.[10]

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.[8]

    • The percentage of Mpro activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[10]

X-ray Crystallography of Mpro-(S)-ML188 Complex

Determining the three-dimensional structure of the Mpro-(S)-ML188 complex provides invaluable information about the inhibitor's binding mode.

  • Complex Formation : Purified SARS-CoV-2 Mpro is incubated with an excess of this compound to ensure the formation of the enzyme-inhibitor complex.[9]

  • Crystallization :

    • The Mpro-(S)-ML188 complex is concentrated to an optimal protein concentration for crystallization.

    • Crystallization screening is performed using various commercially available or custom-made screens and techniques such as sitting-drop or hanging-drop vapor diffusion.[13][14] For the Mpro-(S)-ML188 complex, crystals were obtained, and the structure was determined.[5][6]

  • Data Collection and Structure Determination :

    • The crystals are cryo-protected and flash-cooled in liquid nitrogen.[14]

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a known Mpro structure as a search model, and the model is refined to fit the experimental data.[5][6]

Resistance Mutations

The emergence of drug-resistant viral strains is a significant concern in antiviral therapy.[15] Mutations in the Mpro gene can potentially reduce the binding affinity of inhibitors, leading to decreased efficacy.[15][16] While specific resistance mutations to this compound have not been extensively reported, continuous surveillance and structural analysis are crucial to monitor for any potential resistance development. Computational studies have suggested that mutations at certain positions could impact the unbinding kinetics of this compound.[17]

Conclusion

This compound is a promising non-covalent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, characterized by the physical obstruction of the enzyme's active site, has been elucidated through a combination of enzymatic assays and high-resolution structural studies. The detailed experimental protocols provided in this guide serve as a valuable resource for the continued research and development of Mpro inhibitors as a critical component of the therapeutic arsenal against COVID-19 and future coronavirus outbreaks.

References

An In-depth Technical Guide to the Discovery and Synthesis of the SARS-CoV 3CL Protease Inhibitor ML188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML188, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). The active enantiomer is (R)-ML188, while the (S)-enantiomer is inactive. This document will focus on the biologically active (R)-enantiomer, which is commonly referred to as ML188 in the scientific literature.

Discovery of (R)-ML188

(R)-ML188 was identified through a high-throughput screening (HTS) campaign aimed at discovering novel non-covalent inhibitors of the SARS-CoV 3CLpro.[1] The 3CLpro is a cysteine protease essential for the proteolytic processing of the viral polyprotein, making it a prime target for antiviral drug development.[2][3] The initial screening and subsequent structure-based optimization led to the identification of the N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide scaffold, with (R)-ML188 emerging as a lead compound.[1][2]

Synthesis of (R)-ML188

The synthesis of ML188 is achieved through a one-pot Ugi four-component reaction, which allows for rapid access to the core scaffold and exploration of the structure-activity relationship (SAR). The reaction involves the combination of pyridine-3-carboxaldehyde, 4-tert-butylaniline, furan-2-carboxylic acid, and tert-butylisocyanide in methanol. This procedure yields the racemic mixture of ML188, which can then be separated by chiral chromatography to isolate the active (R)-enantiomer.

Quantitative Biological Data

The biological activity of (R)-ML188 has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of ML188

Target EnzymeCompoundIC50 (µM)
SARS-CoV 3CLpro(R)-ML1881.5
SARS-CoV 3CLproRacemic ML1884.8 ± 0.8
SARS-CoV-2 Mpro(R)-ML1882.5 ± 0.3
SARS-CoV-2 MproRacemic ML1883.14

Table 2: Antiviral Activity of (R)-ML188

VirusCell LineEC50 (µM)
SARS-CoV (Urbani)Vero E612.9 ± 0.7
SARS-CoV (Urbani)Vero E613.4 ± 1.0

Table 3: Physicochemical Properties of (R)-ML188

PropertyValue
Molecular Weight433.53 g/mol
Solubility in PBS (pH 7.4)219 µM (95 µg/mL)
Stability in PBS (2 hours, RT)>97% remaining

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism of action of (R)-ML188 is the inhibition of the SARS-CoV 3CLpro. This enzyme is responsible for cleaving the viral polyprotein at 11 distinct sites, a process that is crucial for the maturation of non-structural proteins required for viral replication. By binding to the active site of 3CLpro, (R)-ML188 prevents this proteolytic processing, thereby halting the viral life cycle.

Coronavirus_Replication_Cycle cluster_host_cell Host Cell Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins pp1a & pp1ab Uncoating->Translation Proteolysis Proteolytic Processing by 3CLpro & PLpro Translation->Proteolysis Replication RNA Replication & Transcription Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Virus SARS-CoV Release->Virus New Virions ML188 (R)-ML188 ML188->Proteolysis Inhibition Virus->Entry

Caption: Inhibition of SARS-CoV replication by (R)-ML188.

Experimental Protocols

This protocol describes the synthesis of racemic N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide.

  • To a 20 mL scintillation vial, combine equimolar amounts (0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid in methanol (2.5 mL, 0.2 M).

  • Add tert-butylisocyanide (0.5 mmol) to the mixture.

  • Stir the reaction mixture for 16 hours at ambient temperature.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and apply it to a silica gel column (12g).

  • Purify the product using a gradient of 0% to 100% ethyl acetate in hexanes.

  • The racemic product is obtained as a light yellow solid.

The inhibitory potency of ML188 against SARS-CoV 3CLpro and SARS-CoV-2 Mpro is determined using a Förster Resonance Energy Transfer (FRET) based enzymatic assay.

  • The purified protease is incubated with varying concentrations of ML188 (e.g., 0-50 µM) in assay buffer for 20 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate (e.g., 25 µM).

  • The reaction is incubated for 30 minutes at 25°C.

  • The fluorescence is measured at an emission wavelength of 485 nm with an excitation wavelength of 340 nm.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

The antiviral efficacy of ML188 is evaluated in a cell-based assay using SARS-CoV-infected Vero E6 cells.

  • Vero E6 cells are seeded in 96-well plates and incubated overnight.

  • The cells are treated with various concentrations of ML188 (e.g., 0-30 µM) for a specified period.

  • The cells are then infected with SARS-CoV at a specific multiplicity of infection (MOI).

  • After an incubation period (e.g., 48 hours), the viral-induced cytopathic effect (CPE) is measured, or viral RNA is quantified using RT-qPCR.

  • The EC50 value, the concentration of the compound that reduces the viral effect by 50%, is determined from the dose-response curve.

Drug Discovery and Development Workflow

The discovery of (R)-ML188 followed a structured drug discovery workflow, beginning with a high-throughput screen and progressing through hit-to-lead optimization and detailed characterization.

Drug_Discovery_Workflow Target_ID Target Identification (SARS-CoV 3CLpro) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Optimization (Ugi Reaction, SAR) Hit_ID->Lead_Gen Lead_Opt Lead Candidate ((R)-ML188) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (Enzymatic & Antiviral Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Future Direction) In_Vitro->In_Vivo

Caption: Workflow for the discovery of (R)-ML188.

Conclusion

(R)-ML188 is a first-in-class, non-covalent inhibitor of the SARS-CoV 3CL protease with demonstrated antiviral activity. Its modest molecular weight, favorable physicochemical properties, and synthetic accessibility make it a valuable chemical probe for studying the function of coronaviral proteases. Furthermore, the (R)-ML188 scaffold serves as an excellent starting point for the rational design and development of next-generation, broad-spectrum pan-coronavirus inhibitors.

References

Initial Characterization of (S)-ML188: A Non-Covalent Inhibitor of SARS-CoV 3CL Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antiviral characterization of (S)-ML188, a selective, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] this compound has demonstrated inhibitory activity against both SARS-CoV and SARS-CoV-2 3CLpro, making it a valuable tool for research and a potential scaffold for the development of broad-spectrum coronavirus antivirals.[4][5]

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.

Target Assay Type Inhibitory Concentration (IC50) Reference
SARS-CoV 3CLproBiochemical (FRET)1.5 µM
SARS-CoV-2 MproBiochemical2.5 µM

Table 1: Biochemical Inhibitory Activity of this compound

Virus Cell Line Assay Type Effective Concentration (EC50) Reference
SARS-CoVVero E6Cell-Based Replication12.9 - 13.4 µM

Table 2: Cell-Based Antiviral Activity of this compound

Signaling Pathway: Inhibition of Viral Polyprotein Processing

This compound exerts its antiviral effect by targeting the 3CLpro, a key enzyme in the coronavirus replication cycle. The virus translates its genomic RNA into two large polyproteins, pp1a and pp1ab. The 3CLpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that form the replicase-transcriptase complex (RTC). By binding to the active site of 3CLpro, this compound non-covalently inhibits its proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.

G node_rna Viral Genomic RNA node_translation Host Ribosome Translation node_rna->node_translation node_polyproteins Polyproteins (pp1a, pp1ab) node_translation->node_polyproteins node_cleavage Proteolytic Cleavage node_polyproteins->node_cleavage node_3clpro 3CL Protease (Mpro) (Target of ML188) node_3clpro->node_cleavage node_ml188 This compound node_ml188->node_3clpro Binds to and inhibits node_nsps Non-Structural Proteins (nsps) node_cleavage->node_nsps node_rtc Replicase-Transcriptase Complex (RTC) node_nsps->node_rtc node_replication Viral RNA Replication node_rtc->node_replication node_inhibition Inhibition G node_hts High-Throughput Screening (HTS) of Compound Library node_hit Identification of Hit Compounds node_hts->node_hit node_biochem Biochemical Assay (e.g., 3CLpro FRET Assay) node_hit->node_biochem node_cytotox Cytotoxicity Assay node_hit->node_cytotox node_ic50 Determine IC50 node_biochem->node_ic50 node_cell_based Cell-Based Antiviral Assay (e.g., Plaque Reduction) node_ic50->node_cell_based node_ec50 Determine EC50 node_cell_based->node_ec50 node_si Calculate Selectivity Index (SI) (CC50 / EC50) node_ec50->node_si node_cc50 Determine CC50 node_cytotox->node_cc50 node_cc50->node_si node_lead Lead Compound Optimization node_si->node_lead

References

A Comprehensive Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-ML188 and its Analogs

This compound has emerged as a significant non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), an essential enzyme for viral replication. This document provides a detailed examination of the structure-activity relationship (SAR) of this compound and its analogs, offering insights for the rational design of future antiviral therapeutics.

Mechanism of Action

This compound functions as a non-covalent inhibitor of the SARS-CoV 3CLpro.[1][2] Unlike covalent inhibitors that form a permanent bond with the target enzyme, this compound reversibly binds to the active site.[3] The key to its inhibitory activity lies in specific interactions with the enzyme's active site residues. X-ray crystallography has revealed a crucial hydrogen bond between the nitrogen atom of the inhibitor's 3-pyridyl ring and the side chain of His-163 in the S1 subpocket of the protease.[1] The binding of this compound is further stabilized by hydrophobic interactions within the active site.[4] The active form of the 3CLpro is a homodimer, and the binding pocket is located at the interface of its domains.

cluster_0 SARS-CoV 3CLpro Active Site cluster_1 This compound His41 His41 Cys145 Cys145 His41->Cys145 Catalytic Dyad His163 His163 S1_subpocket S1 Subpocket ML188 This compound ML188->S1_subpocket Binding Pyridyl_N 3-Pyridyl Nitrogen Pyridyl_N->His163 H-bond

Figure 1: this compound binding to the 3CLpro active site.

Structure-Activity Relationship (SAR) Data

The development of this compound and its analogs has been guided by extensive SAR studies. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) against the 3CLpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

CompoundR1 Group (Carboxylic Acid Component)R2 Group (Amine Component)R3 Group (α-Aryl Substituent)R4 Group (Isocyanide Component)3CLpro IC50 (µM)Antiviral EC50 (µM)Reference
This compound (16-(R)) Furan-2-carboxamide4-(tert-butyl)phenyl3-pyridyltert-butyl1.512.9 ± 0.7
Analog 16Furan-2-carboxamide4-(tert-butyl)phenyl3-pyridyltert-butyl< 50Not Reported
Analog 17Not specifiedNot specified3-pyridyltert-butyl< 50Not Reported
Analog 18Not specified4-fluorophenyl3-pyridyltert-butylInactiveNot Reported
Analog 19Not specifiedcyclopropyl3-pyridyltert-butylInactiveNot Reported
Analog 20Not specifiedNot specified3-thienyltert-butylInactiveNot Reported
Analog 225-membered pi-excessive heterocycleNot specifiedNot specifiedNot specified~50Not Reported
Analog 275-membered pi-excessive heterocycleNot specifiedNot specifiedNot specified~50Not Reported
Analog 315-membered pi-excessive heterocycleNot specifiedNot specifiedNot specified~50Not Reported
Analog 32TetrahydrofuranNot specifiedNot specifiedNot specified> 50Not Reported
Analog 24 (imidazole at P1')ImidazoleNot specifiedNot specifiedNot specified0.96 ± 0.09Not Reported
Analog 25 (isoxazole at P1')IsoxazoleNot specifiedNot specifiedNot specified2.47 ± 0.27Not Reported
Analog 26 (oxazole at P1')OxazoleNot specifiedNot specifiedNot specified4.97 ± 0.78Not Reported

Key SAR Insights:

  • The 3-pyridyl group at the R3 position is critical for activity, forming a key hydrogen bond with His-163. Replacement with a 3-thienyl group leads to a complete loss of activity.

  • A bulky and lipophilic N-aryl group at the R2 position, such as 4-(tert-butyl)phenyl, is important for optimal interaction. Smaller or less lipophilic groups like cyclopropyl or 4-fluorophenyl are detrimental to inhibition.

  • The furan ring at the R1 position can be replaced with other 5-membered pi-excessive heterocycles, such as imidazole, isoxazole, and oxazole, with varying degrees of retained activity. A saturated tetrahydrofuran ring is significantly less active.

  • The tert-butyl group at the R4 position, derived from the isocyanide component, appears to be well-tolerated.

Experimental Protocols

The synthesis of this compound and its analogs is efficiently achieved through a one-pot Ugi four-component reaction. This multicomponent reaction allows for the rapid generation of a diverse library of compounds by varying the four starting materials.

General Protocol:

  • Preparation of Starting Materials: Equimolar amounts of an aldehyde (e.g., 3-pyridinecarboxaldehyde), an amine (e.g., 4-tert-butylaniline), a carboxylic acid (e.g., furan-2-carboxylic acid), and an isocyanide (e.g., tert-butyl isocyanide) are prepared.

  • Reaction Setup: The aldehyde and amine are dissolved in a suitable solvent (e.g., methanol) and stirred at room temperature for a designated time (e.g., 1-2 hours) to form the Schiff base intermediate.

  • Addition of Components: The carboxylic acid and isocyanide are then added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for an extended period (e.g., 24-72 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as flash column chromatography on silica gel, to yield the desired Ugi product.

cluster_0 Ugi Four-Component Reaction cluster_1 Process cluster_2 Output Aldehyde Aldehyde (R3-CHO) Reaction_Mixture One-Pot Reaction Aldehyde->Reaction_Mixture Amine Amine (R2-NH2) Amine->Reaction_Mixture Carboxylic_Acid Carboxylic Acid (R1-COOH) Carboxylic_Acid->Reaction_Mixture Isocyanide Isocyanide (R4-NC) Isocyanide->Reaction_Mixture Solvent Solvent (e.g., Methanol) Solvent->Reaction_Mixture Purification Purification (e.g., Chromatography) Reaction_Mixture->Purification ML188_Analog ML188 Analog Library Purification->ML188_Analog

Figure 2: Ugi four-component reaction workflow.

The inhibitory activity of the synthesized compounds against SARS-CoV 3CLpro is determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV 3CLpro

    • FRET-based peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

    • Test compounds dissolved in DMSO.

    • 384-well assay plates.

  • Assay Procedure:

    • A solution of the 3CLpro enzyme in the assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay plates for a specified time (e.g., 15-60 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

    • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve to a suitable equation (e.g., the four-parameter logistic equation).

The antiviral efficacy of the compounds is evaluated in a cell-based assay using a relevant cell line (e.g., Vero E6 cells) and live SARS-CoV.

Protocol:

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A no-drug control is also included.

  • Viral Infection: The cells are then infected with SARS-CoV at a specific multiplicity of infection (MOI).

  • Incubation: The infected plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Viral Cytopathic Effect (CPE): The extent of virus-induced CPE is quantified. This can be done visually or by using a cell viability assay, such as the MTT or CellTiter-Glo assay, which measures the number of viable cells.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the viral CPE by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the compound's toxicity, allowing for the calculation of the selectivity index (SI = CC50/EC50).

Conclusion

The non-covalent inhibitor this compound serves as a valuable scaffold for the development of novel anti-coronaviral agents. The detailed SAR data and experimental protocols presented here provide a solid foundation for researchers and drug development professionals to design and synthesize more potent and selective inhibitors of the SARS-CoV 3CLpro. The Ugi four-component reaction offers a powerful tool for the rapid exploration of chemical space around the ML188 core, facilitating the optimization of its antiviral properties. Future efforts should focus on improving the potency and pharmacokinetic properties of this promising class of inhibitors.

References

An In-depth Technical Guide to the (S)-ML188 Binding Site on SARS-CoV Mpro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the non-covalent inhibitor (S)-ML188 and the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) main protease (Mpro), a critical enzyme in the viral life cycle. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and a structural analysis of the binding site.

Executive Summary

This compound is a non-covalent inhibitor originally designed to target the main protease of SARS-CoV (SARS-CoV-1 Mpro). Subsequent research has demonstrated its efficacy against the highly homologous SARS-CoV-2 Mpro. This inhibitor binds to the active site of the enzyme, preventing the processing of viral polyproteins and thereby inhibiting viral replication. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues within the substrate-binding pocket. Understanding the specifics of this binding interaction is crucial for the structure-based design of novel and more potent pan-coronavirus inhibitors.

Quantitative Binding and Inhibition Data

The inhibitory activity of this compound against both SARS-CoV-1 and SARS-CoV-2 Mpro has been quantified using Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target ProteaseInhibitorIC50 (µM)Assay TypeReference
SARS-CoV-1 MproThis compound4.5 ± 0.5FRET-based enzymatic assay[1]
SARS-CoV-2 MproThis compound2.5 ± 0.3FRET-based enzymatic assay[1]
SARS-CoV-1 MproThis compound1.5 ± 0.3FRET-based enzymatic assay[1][2]
SARS-CoV-2 MproRacemic ML1883.14FRET-based enzymatic assay[1]
SARS-CoV-1 MproRacemic ML1884.8 ± 0.8FRET-based enzymatic assay

Note: Variations in IC50 values can be attributed to different experimental conditions and enzyme/substrate batches.

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with SARS-CoV-2 Mpro has been determined to a resolution of 2.39 Å. The inhibitor binds in the active site, which is located at the intersection of Domain I and Domain II of the protease. The active site itself is characterized by a catalytic dyad of His41 and Cys145 and is divided into several subsites (S1, S2, etc.) that accommodate the substrate residues.

Key Binding Interactions

This compound establishes a series of specific interactions with the Mpro active site residues, stabilizing its conformation within the binding pocket.

  • Hydrogen Bonds : The pyridine ring of ML188, located in the S1 subsite, forms a hydrogen bond with the side chain of His163. The furan oxygen and the adjacent amide oxygen of the inhibitor form hydrogen bonds with the main chain amide of Gly143.

  • Hydrophobic Interactions : The hydrophobic toluene ring of ML188 occupies the S2 pocket, where it engages in π-π stacking with the catalytic His41 residue. Additional hydrophobic interactions are observed with Met49 and Met165.

  • Interaction with Catalytic Dyad : this compound interacts with the catalytic dyad (His41 and Cys145) through the aforementioned hydrogen bonds and hydrophobic interactions, effectively blocking the active site.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to SARS-CoV Mpro.

Recombinant Mpro Expression and Purification

This protocol describes the expression of SARS-CoV-2 Mpro with an N-terminal His-SUMO tag in E. coli and its subsequent purification.

  • Transformation : Transform a pET-based expression plasmid containing the His-SUMO-Mpro gene into E. coli BL21(DE3) cells.

  • Expression :

    • Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate a larger volume of Terrific Broth (TB) or LB media. Grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to culture at a reduced temperature (e.g., 16-18°C) overnight.

    • Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C. Store the cell pellet at -80°C.

  • Purification :

    • Resuspend the cell pellet in lysis buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl) and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with binding buffer.

    • Wash the column with wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

    • Elute the His-SUMO-Mpro protein using an elution buffer with a higher concentration of imidazole (e.g., 250 mM).

    • Cleave the His-SUMO tag by incubation with a specific protease (e.g., SENP1 protease).

    • Perform a reverse Ni-NTA step to remove the cleaved tag and the protease.

    • Further purify the Mpro protein by size-exclusion chromatography.

FRET-Based Enzymatic Inhibition Assay

This assay is used to determine the IC50 value of inhibitors against Mpro.

  • Reagent Preparation :

    • Assay Buffer : 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Mpro Working Solution : Dilute purified Mpro in cold Assay Buffer to the desired final concentration (e.g., 40 nM).

    • FRET Substrate Stock Solution : Dissolve a fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS) in DMSO to a stock concentration of 10 mM.

    • Inhibitor Solutions : Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure (96-well plate format) :

    • Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the Mpro working solution to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells.

    • Initiate the reaction by adding 20 µL of the FRET substrate working solution to all wells.

    • Incubate the plate at room temperature, protected from light.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.

  • Data Analysis :

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography

This protocol outlines the general steps for obtaining the co-crystal structure of Mpro with an inhibitor.

  • Protein Preparation : Purify SARS-CoV-2 Mpro to high homogeneity as described in section 4.1.

  • Co-crystallization :

    • Incubate the purified Mpro with a molar excess of this compound.

    • Set up crystallization trials using the hanging drop vapor diffusion method.

    • A reported successful crystallization condition is 20% (w/v) PEG 3350 and 0.2 M Potassium Sodium Tartrate Tetrahydrate.

  • Data Collection and Structure Determination :

    • Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known Mpro structure as the search model.

    • Refine the model and build the inhibitor into the electron density map.

Visualizations

The following diagrams illustrate the experimental workflow for inhibitor screening and the binding of this compound in the Mpro active site.

experimental_workflow Experimental Workflow for Mpro Inhibitor Screening cluster_protein Protein Production cluster_assay Inhibition Assay cluster_structure Structural Analysis p1 Mpro Gene in Expression Vector p2 Transformation into E. coli p1->p2 p3 Protein Expression (IPTG Induction) p2->p3 p4 Cell Lysis & Clarification p3->p4 p5 Purification (e.g., Ni-NTA, SEC) p4->p5 a1 Prepare Reagents: - Purified Mpro - FRET Substrate - Inhibitor Dilutions p5->a1 s1 Co-crystallization of Mpro and Inhibitor p5->s1 a2 Assay Plate Setup: Incubate Mpro with Inhibitor a1->a2 a3 Initiate Reaction (Add FRET Substrate) a2->a3 a4 Measure Fluorescence a3->a4 a5 Data Analysis: Calculate IC50 a4->a5 s4 Binding Site Analysis a5->s4 s2 X-ray Diffraction Data Collection s1->s2 s3 Structure Solution & Refinement s2->s3 s3->s4

Caption: Workflow for Mpro inhibitor screening and structural analysis.

binding_site Schematic of this compound Binding in SARS-CoV Mpro Active Site cluster_Mpro Catalytic Dyad His41 His41 Cys145 Cys145 Gly143 Gly143 His163 His163 Met49 Met49 Met165 Met165 Glu166 Glu166 ML188 This compound ML188->His41 π-π stacking ML188->Cys145 blocks active site ML188->Gly143 H-bond ML188->His163 H-bond ML188->Met49 hydrophobic ML188->Met165 hydrophobic

Caption: Key interactions of this compound with Mpro active site residues.

References

In Silico Docking of (S)-ML188 with Viral Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of (S)-ML188, a non-covalent inhibitor, with viral proteases, primarily focusing on its well-documented interactions with coronaviral main proteases (Mpro). This compound has emerged as a significant scaffold for the development of pan-coronavirus inhibitors. This document outlines the quantitative binding data, detailed experimental protocols for computational docking, and visual workflows to guide researchers in this domain.

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of the main proteases of SARS-CoV and SARS-CoV-2. The following tables summarize the key quantitative metrics from various studies, including inhibitory concentrations (IC50), binding affinities, and antiviral efficacy (EC50).

Target Protease Inhibitor IC50 (µM) Reference
SARS-CoV-2 MproThis compound2.5[1][2][3][4]
SARS-CoV-1 MproThis compound4.5 ± 0.5[4]
SARS-CoV 3CLproThis compound1.5[5][6]
SARS-CoV-2 MproCompound 23R (ML188 derivative)0.20[5]
Assay Type Virus Inhibitor EC50 (µM) Reference
Antiviral Cell CultureSARS-CoVThis compound12.9 - 13.4[6]
Computational Metric Value (kcal/mol) Reference
Experimental Binding Free Energy (ΔG)-7.98[7]

Experimental Protocols for In Silico Docking

This section details a generalized yet comprehensive methodology for performing in silico molecular docking of small molecules like this compound with viral proteases.

Protein Preparation
  • Structure Retrieval : Obtain the three-dimensional crystal structure of the target viral protease from the Protein Data Bank (PDB). For instance, PDB ID 6LU7 is commonly used for SARS-CoV-2 Mpro.

  • Pre-processing :

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Software such as MGLTools [8], Chimera, or Schrödinger's Protein Preparation Wizard are typically used for these steps.

Ligand Preparation
  • Structure Generation : The 3D structure of this compound can be generated using chemical drawing software like ChemDraw [8] or obtained from databases such as PubChem.

  • Energy Minimization : The ligand's geometry should be optimized to its lowest energy conformation. This is often done using force fields like MMFF94.

  • File Format Conversion : Convert the ligand file to a suitable format for the docking software (e.g., PDBQT for AutoDock).

Molecular Docking
  • Software Selection : Several well-validated docking programs can be used, including:

    • AutoDock Vina [8][9]

    • DOCK [10]

    • GOLD [11]

    • Molegro Virtual Docker [9][12]

  • Grid Box Definition : A grid box is defined around the active site of the protease to specify the search space for the ligand docking. The dimensions and center of the grid should be sufficient to encompass the binding pocket.

  • Docking Execution : The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose. The number of binding modes to generate and the exhaustiveness of the search are key parameters to be set.

  • Scoring and Analysis : The docking poses are ranked based on a scoring function, which estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis
  • Interaction Analysis : The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.

  • Molecular Dynamics (MD) Simulation : To assess the stability of the protein-ligand complex, MD simulations are often performed.[11][13] This provides insights into the dynamic behavior of the complex over time in a simulated physiological environment.

Visualizations

Workflow for In Silico Docking

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p1 Protein Structure Retrieval (PDB) p2 Protein Pre-processing (Add Hydrogens, Assign Charges) p1->p2 l1 Ligand Structure Generation l2 Ligand Energy Minimization l1->l2 d1 Grid Box Definition (Active Site) p2->d1 d2 Molecular Docking (e.g., AutoDock Vina) l2->d2 d1->d2 a1 Scoring and Ranking of Poses d2->a1 a2 Interaction Analysis (H-bonds, Hydrophobic) a1->a2 a3 Molecular Dynamics Simulation (Stability Assessment) a2->a3

Caption: A generalized workflow for in silico molecular docking studies.

Logical Pathway for this compound as a Viral Protease Inhibitor

Logical_Pathway cluster_insilico In Silico Validation cluster_invitro In Vitro Validation start Identification of Viral Protease as a Drug Target vs Virtual Screening of Small Molecule Libraries start->vs ml188_id Identification of this compound Scaffold vs->ml188_id docking Molecular Docking of this compound with Protease Active Site ml188_id->docking md MD Simulation to Confirm Complex Stability docking->md biochem Biochemical Assays (IC50 Determination) md->biochem cell Cell-Based Antiviral Assays (EC50 Determination) biochem->cell lead Lead Compound for Further Optimization cell->lead

References

Physicochemical properties of (S)-ML188 for research

Author: BenchChem Technical Support Team. Date: November 2025

(S)-ML188 is a potent, non-covalent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. Its reversible binding mechanism and demonstrated antiviral activity make it a valuable tool for research and a promising scaffold for the development of broad-spectrum coronavirus therapeutics. This guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental protocols for this compound.

Physicochemical Properties

This compound is a synthetic small molecule with the following properties:

PropertyValueReference
Molecular Formula C₂₆H₃₁N₃O₃[1]
Molecular Weight 433.54 g/mol [1]
CAS Number 1417700-13-0[1]
Appearance White to off-white solidN/A
SMILES CC(C)(C)NC(=O)--INVALID-LINK--N(C(=O)c2occc2)c3ccc(cc3)C(C)(C)C[1]

Solubility:

SolventSolubilityNotes
DMSO≥ 250 mg/mL (≥ 576.65 mM)Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
DMF30 mg/mLN/A
Ethanol30 mg/mLN/A
PBS (pH 7.4)219 µM (95 µg/mL)N/A

Storage and Stability:

This compound should be stored under the following conditions to ensure its stability:

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

The compound is stable in PBS buffer at room temperature for at least 2 hours, which is sufficient for the duration of typical biochemical assays.

Biological Activity and Mechanism of Action

This compound is a selective, non-covalent inhibitor of the SARS-CoV and SARS-CoV-2 3CL proteases. This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. By binding to the active site of the protease, this compound prevents this cleavage, thereby inhibiting viral replication.

Inhibitory Activity:

TargetIC₅₀Reference
SARS-CoV 3CLpro (Mpro)1.5 µM
SARS-CoV-2 3CLpro (Mpro)2.5 µM

Antiviral Activity:

VirusCell LineEC₅₀Reference
SARS-CoVVero E612.9 µM

The crystal structure of this compound in complex with SARS-CoV-2 Mpro reveals that the inhibitor binds to the active site of the enzyme. The pyridine ring of this compound occupies the S1 subsite and forms a hydrogen bond with His163. The furan ring and the amide oxygen form hydrogen bonds with the main chain of Cys145, the catalytic cysteine. These interactions stabilize the binding of the inhibitor and block the entry of the natural substrate.

G cluster_Mpro SARS-CoV-2 Mpro Active Site His41 His41 Cys145 Cys145 (Catalytic Dyad) Inhibition Inhibition of Proteolytic Activity His163 His163 Glu166 Glu166 S_ML188 This compound S_ML188->Cys145 H-bond S_ML188->His163 H-bond ViralReplicationBlocked Viral Replication Blocked Inhibition->ViralReplicationBlocked

Figure 1: Mechanism of this compound Inhibition of SARS-CoV-2 Mpro.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a multi-component Ugi reaction.

Materials:

  • Pyridine-3-carboxaldehyde

  • 4-tert-butylaniline

  • Furan-2-carboxylic acid

  • tert-butylisocyanide

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Combine equimolar amounts (e.g., 0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid in methanol.

  • Add an equimolar amount of tert-butylisocyanide to the mixture.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and purify by silica gel column chromatography using a gradient of EtOAc in Hexanes to obtain the racemic product.

  • The (S)-enantiomer can be separated from the racemic mixture using chiral supercritical fluid chromatography (SFC).

In Vitro Enzyme Inhibition Assay (FRET-based)

This protocol describes the determination of the IC₅₀ value of this compound against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) based assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in assay buffer to the desired working concentration.

  • Assay Setup:

    • Add the diluted this compound solutions to the wells of a 384-well plate.

    • Add the Mpro solution to the wells containing the inhibitor.

    • Include control wells: "no enzyme" (assay buffer only) and "no inhibitor" (enzyme with DMSO vehicle).

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl/Edans pair) over a set time period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Start compound_prep Prepare serial dilutions of this compound in DMSO and assay buffer start->compound_prep enzyme_prep Prepare working solution of SARS-CoV-2 Mpro start->enzyme_prep assay_setup Add compound and enzyme to 384-well plate compound_prep->assay_setup enzyme_prep->assay_setup incubation Incubate at room temperature assay_setup->incubation reaction_init Add FRET substrate to initiate reaction incubation->reaction_init measurement Measure fluorescence intensity over time reaction_init->measurement data_analysis Calculate initial rates and normalize measurement->data_analysis ic50_calc Plot dose-response curve and determine IC50 data_analysis->ic50_calc end End ic50_calc->end

Figure 2: Workflow for IC₅₀ Determination using a FRET-based Assay.

Cell-Based Antiviral Assay

This protocol outlines a general method to determine the antiviral efficacy (EC₅₀) of this compound against SARS-CoV in a cell-based assay by measuring the inhibition of the viral-induced cytopathic effect (CPE).

Materials:

  • Vero E6 cells

  • SARS-CoV

  • This compound

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • Reagents for cell viability assessment (e.g., CellTiter-Glo®, MTS, or crystal violet)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a "no drug" control (vehicle only).

  • Viral Infection: Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI). Include a "no virus" control to assess compound cytotoxicity.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the infected, untreated wells (e.g., 48-72 hours).

  • Assessment of CPE and Cytotoxicity:

    • Visually inspect the cells under a microscope to assess the extent of CPE.

    • Quantify cell viability using a suitable assay. For example, with crystal violet staining, the amount of dye retained is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration relative to the "no drug" infected control.

    • Plot the percentage of CPE reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

    • Separately, calculate the percentage of cell viability for the uninfected, compound-treated cells to determine the 50% cytotoxic concentration (CC₅₀).

    • The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

This technical guide provides a comprehensive overview of the physicochemical properties and biological applications of this compound. The detailed protocols should enable researchers to effectively utilize this compound in their studies of coronavirus biology and antiviral drug discovery.

References

(S)-ML188: A Deep Dive into its Selectivity for 3CLpro

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ML188 has emerged as a significant non-covalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses, a critical enzyme in the viral life cycle. Its mechanism of action and potential as an antiviral agent have garnered considerable interest within the scientific community. A crucial aspect of its preclinical evaluation is its selectivity profile, determining its specificity for the target enzyme over other host or viral proteases. This technical guide provides a comprehensive overview of the currently available data on the selectivity of this compound for 3CLpro, details the experimental methodologies used for its characterization, and presents logical workflows and relationships through diagrams as specified.

Data Presentation: Quantitative Selectivity Profile of ML188

The stereoisomer (R)-ML188 is the active enantiomer that demonstrates potent inhibition of 3CLpro, while the (S)-enantiomer is reported to be approximately 100-fold less active. The majority of published data refers to the racemic mixture or the active (R)-enantiomer, designated as ML188. While comprehensive quantitative data on the selectivity of this compound against a wide panel of proteases is not extensively available in the public domain, the following table summarizes the known inhibitory activities.

Protease TargetOrganism/VirusIC50 (µM)Comments
3CLproSARS-CoV1.5Non-covalent inhibitor.[1]
3CLproSARS-CoV-22.5 - 4.5Potency varies slightly across different studies.[2]
Papain-like Protease (PLpro)SARS-CoV> 100 (estimated)Stated to be selective against PLpro, but specific IC50 values are not provided in the primary literature.

Experimental Protocols

The determination of the selectivity profile of a protease inhibitor like this compound involves a series of robust biochemical assays. Below are detailed methodologies for key experiments cited in the characterization of 3CLpro inhibitors.

3CLpro Enzymatic Assay (FRET-based)

This assay is commonly used to determine the potency of inhibitors against 3CLpro.

  • Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

  • Materials:

    • Recombinant 3CLpro (SARS-CoV or SARS-CoV-2)

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Test compound (this compound) dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 20 µL of the assay buffer.

    • Add 0.2 µL of the diluted this compound solution to the appropriate wells. For control wells, add 0.2 µL of DMSO.

    • Add 10 µL of a solution containing recombinant 3CLpro (final concentration typically in the nanomolar range) to all wells except the negative control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration typically around 10-20 µM).

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., every minute for 30 minutes).

    • The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protease Selectivity Counter-Screening Assay

To assess the selectivity of this compound, it should be tested against a panel of other relevant proteases using similar principles to the 3CLpro assay, with modifications specific to each enzyme.

  • Principle: The activity of various proteases (e.g., trypsin, chymotrypsin, caspases, cathepsins, PLpro) is measured in the presence and absence of this compound. A lack of inhibition indicates selectivity for 3CLpro.

  • General Protocol:

    • Select appropriate fluorogenic or colorimetric substrates for each protease in the panel.

    • Optimize the assay conditions (buffer, pH, substrate concentration) for each individual protease.

    • Perform the enzymatic assays in the presence of a range of concentrations of this compound.

    • Measure the enzymatic activity and calculate the percentage of inhibition for each protease.

    • Determine the IC50 value for any protease that shows significant inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) incubation Enzyme-Inhibitor Incubation reagent_prep->incubation compound_prep Compound Dilution (this compound) compound_prep->incubation reaction Reaction Initiation (Substrate Addition) incubation->reaction detection Signal Detection (Fluorescence Reading) reaction->detection data_proc Data Processing (Calculate % Inhibition) detection->data_proc ic50_calc IC50 Determination data_proc->ic50_calc

Caption: Experimental workflow for determining the IC50 of this compound against 3CLpro.

selectivity_logic s_ml188 This compound clpro 3CLpro (Target) s_ml188->clpro Binds other_proteases Other Proteases (e.g., Trypsin, Chymotrypsin, Caspases) s_ml188->other_proteases Does Not Bind (or binds weakly) inhibition Inhibition (Low µM IC50) clpro->inhibition no_inhibition No Significant Inhibition (High µM or No IC50) other_proteases->no_inhibition

Caption: Logical relationship of this compound's selective inhibition of 3CLpro.

References

Methodological & Application

Application Notes and Protocols for (S)-ML188, a Non-Covalent SARS-CoV-2 Main Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ML188 is a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[4][5] Its high degree of conservation among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drug development. This compound, originally developed as an inhibitor for SARS-CoV 3CLpro, has demonstrated significant inhibitory activity against the SARS-CoV-2 enzyme, making it a valuable tool for COVID-19 research and a promising scaffold for the development of novel therapeutics. This document provides a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of this compound against SARS-CoV-2 Mpro.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the active site of the Mpro catalytic dyad, which consists of Cysteine-145 and Histidine-41. This non-covalent interaction blocks the substrate from accessing the active site, thereby preventing the proteolytic activity of the enzyme and disrupting the viral life cycle.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative data for this compound.

ParameterVirus/EnzymeValueReference
IC50 SARS-CoV 3CLpro1.5 µM
IC50 SARS-CoV-2 Mpro~2.41 - 3.14 µM (racemic)
EC50 SARS-CoV (in Vero E6 cells)12.9 ± 0.7 µM

Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to inhibit 50% of the Mpro enzymatic activity in vitro. EC50 (Half-maximal effective concentration) represents the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Mpro in the viral replication cycle and the workflow for the in vitro enzymatic assay.

Mpro_Signaling_Pathway Viral RNA Viral RNA Host Ribosome Host Ribosome Viral RNA->Host Ribosome Translation Polyprotein (pp1a/pp1ab) Polyprotein (pp1a/pp1ab) Host Ribosome->Polyprotein (pp1a/pp1ab) Mpro (3CLpro) Mpro (3CLpro) Polyprotein (pp1a/pp1ab)->Mpro (3CLpro) Cleavage Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Mpro (3CLpro) Inhibition

Caption: SARS-CoV-2 Mpro cleavage pathway and its inhibition by this compound.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound dilutions Pre-incubation Pre-incubate Mpro with this compound Reagents->Pre-incubation Reaction_initiation Add FRET Substrate to initiate reaction Pre-incubation->Reaction_initiation Measurement Measure Fluorescence (Kinetic or Endpoint) Reaction_initiation->Measurement Data_Analysis Calculate % Inhibition and determine IC50 Measurement->Data_Analysis

Caption: Workflow for the this compound in vitro enzymatic assay.

Experimental Protocol: In Vitro Mpro Enzymatic Assay (FRET-based)

This protocol is based on commonly used Fluorescence Resonance Energy Transfer (FRET) assays for SARS-CoV-2 Mpro.

Materials and Reagents
  • Recombinant SARS-CoV-2 Mpro (3CLpro)

  • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (optional, but recommended for enzyme stability)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplates

  • Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

    • Dilute the recombinant Mpro and FRET substrate in Assay Buffer to their respective working concentrations.

  • Assay Protocol:

    • Add a defined volume of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.

    • Add the diluted Mpro solution to each well to a final concentration of approximately 50-100 nM.

    • Pre-incubate the plate at room temperature or 37°C for 15-60 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 10-20 µM.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Controls
  • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO in Assay Buffer)

  • Positive Control (100% Inhibition): Substrate + Assay Buffer (no enzyme)

  • Known Inhibitor Control: A known Mpro inhibitor can be used as a reference.

This detailed protocol provides a robust framework for the in vitro characterization of this compound and other potential inhibitors of the SARS-CoV-2 main protease. Adherence to these guidelines will ensure reproducible and reliable data for advancing antiviral drug discovery efforts.

References

Application Notes: Cell-Based Antiviral Assay for Screening NSP14 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and propagation. Among these, the non-structural protein 14 (NSP14) has emerged as a critical and promising target for the development of novel antiviral therapeutics. NSP14 is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) activity, essential for proofreading during viral RNA replication, and an N7-methyltransferase (N7-MTase) activity, which is crucial for the capping of viral mRNA. This capping process protects the viral RNA from host immune recognition and ensures its efficient translation. Inhibition of NSP14's enzymatic functions presents a viable strategy to disrupt the viral life cycle.

These application notes provide a comprehensive overview and detailed protocols for a cell-based antiviral assay designed to identify and characterize inhibitors of SARS-CoV-2 NSP14. The protocols described herein are adaptable for high-throughput screening (HTS) of compound libraries and for detailed characterization of lead candidates.

Mechanism of Action of NSP14 and Rationale for Inhibition

SARS-CoV-2 NSP14 plays a dual role in viral replication. Its ExoN domain is responsible for proofreading, removing mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp), thereby ensuring high-fidelity replication of the large viral genome. The N7-MTase domain catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanine cap of newly synthesized viral mRNAs. This 5' cap structure is vital for viral protein translation and for evading the host's innate immune system.

Inhibition of the N7-MTase activity of NSP14 is expected to result in uncapped viral RNAs, which are unstable and readily recognized and degraded by the host's cellular machinery. Furthermore, uncapped viral RNA can trigger an antiviral immune response. Therefore, small molecule inhibitors targeting the NSP14 N7-MTase domain are of significant therapeutic interest. Recent studies have led to the discovery of potent and selective non-nucleoside inhibitors of the NSP14 SAM-binding pocket, demonstrating the druggability of this target.[1]

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of a recently identified NSP14 inhibitor, TDI-015051. This data is presented as a template for researchers to compare the performance of their own test compounds.

CompoundTargetVirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
TDI-015051NSP14 (N7-MTase)SARS-CoV-2Not specified in abstract11>10>909[2]
Test Cmpd 1e.g., NSP14e.g., SARS-CoV-2e.g., Vero E6
Test Cmpd 2e.g., NSP14e.g., SARS-CoV-2e.g., A549-ACE2

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.[3] In this context, it represents the concentration at which the compound inhibits viral replication by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the host cells.[4] Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound. A higher SI value is desirable.[4]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell lines suitable for viral infection and compound testing.

Materials:

  • Vero E6 cells (or other susceptible cell lines like A549-ACE2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Cell-Based Antiviral Assay (CPE Reduction Assay)

Objective: To determine the antiviral activity of test compounds by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

  • Vero E6 cells

  • SARS-CoV-2 (e.g., USA-WA1/2020 strain) at a known titer (PFU/mL)

  • Test compounds (e.g., (S)-ML188 analogs or other potential NSP14 inhibitors) dissolved in DMSO

  • Control compounds (e.g., Remdesivir as a positive control, DMSO as a negative control)

  • 96-well cell culture plates

  • Cell culture medium (DMEM with 2% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and control compounds in cell culture medium (DMEM with 2% FBS). The final DMSO concentration should be kept below 0.5%.

  • Infection and Treatment:

    • Remove the culture medium from the 96-well plate.

    • Add 50 µL of the diluted compounds to the respective wells.

    • Add 50 µL of SARS-CoV-2 solution (at a multiplicity of infection, MOI, of 0.05) to all wells except for the mock-infected and compound cytotoxicity controls. For these controls, add 50 µL of medium instead.

    • Incubate the plate for 48-72 hours at 37°C until CPE is observed in the virus control wells.

  • Quantification of CPE:

    • After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the mock-infected control.

    • Plot the percentage of CPE reduction against the compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Cytotoxicity Assay

Objective: To determine the cytotoxicity of the test compounds on the host cells.

Materials:

  • Vero E6 cells

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell culture medium (DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with medium and DMSO as controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C.

  • Quantification of Cell Viability:

    • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

antiviral_assay_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis seed_cells Seed Vero E6 Cells in 96-well plate prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds add_virus Infect Cells with SARS-CoV-2 add_compounds->add_virus incubate Incubate for 48-72 hours add_virus->incubate measure_cpe Measure Cytopathic Effect (CPE) / Cell Viability incubate->measure_cpe calculate_ec50 Calculate EC50 measure_cpe->calculate_ec50 calculate_cc50 Calculate CC50 (in parallel cytotoxicity assay) measure_cpe->calculate_cc50 determine_si Determine Selectivity Index (SI) calculate_ec50->determine_si calculate_cc50->determine_si

Caption: Workflow for the cell-based antiviral assay.

nsp14_inhibition_pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibition cluster_host_response Host Cell Response viral_rna Viral Genomic RNA rdRp RdRp (NSP12) viral_rna->rdRp Transcription nascent_rna Nascent Viral RNA rdRp->nascent_rna nsp14 NSP14 (N7-MTase) nascent_rna->nsp14 SAM as methyl donor capped_rna Capped Viral mRNA nsp14->capped_rna mRNA Capping uncapped_rna Uncapped Viral RNA nsp14->uncapped_rna Inhibition leads to translation Viral Protein Translation capped_rna->translation progeny Progeny Virions translation->progeny inhibitor This compound Analog / TDI-015051 inhibitor->nsp14 Inhibits rna_degradation RNA Degradation uncapped_rna->rna_degradation immune_response Innate Immune Response (e.g., via NF-κB) uncapped_rna->immune_response rna_degradation->progeny Blocks immune_response->progeny Inhibits

Caption: Mechanism of NSP14 inhibition.

nsp14_nfkb_pathway cluster_sars_cov_2 SARS-CoV-2 cluster_host_factors Host Cell NSP14 NSP14 IMPDH2 IMPDH2 NSP14->IMPDH2 Interacts with IKK_complex IKK Complex IMPDH2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to proinflammatory_genes Pro-inflammatory Genes (e.g., IL-6, IL-8) nucleus->proinflammatory_genes Induces Transcription

Caption: NSP14-mediated NF-κB signaling pathway activation.

References

Application Notes and Protocols: X-ray Crystallography of SARS-CoV-2 Mpro in Complex with (S)-ML188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the X-ray crystallographic analysis of the SARS-CoV-2 main protease (Mpro or 3CLpro) in a non-covalent complex with its inhibitor, (S)-ML188. The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Understanding the structural basis of inhibitor binding is crucial for the design of novel therapeutics against COVID-19.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs). This process is essential for the assembly of the viral replication and transcription complex. Inhibition of Mpro blocks the viral life cycle, thus preventing the virus from multiplying. This compound is a non-covalent inhibitor that binds to the active site of Mpro, preventing substrate access and enzymatic activity. The crystal structure of the Mpro-(S)-ML188 complex provides a high-resolution view of the molecular interactions governing this inhibition, offering a foundation for structure-based drug design.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data from the X-ray crystallographic analysis of the SARS-CoV-2 Mpro in complex with this compound.

Inhibitor Activity
CompoundTargetIC50 (µM)Assay Type
This compoundSARS-CoV-2 Mpro2.5 ± 0.3FRET-based enzymatic assay

Table 1: Inhibitory activity of this compound against SARS-CoV-2 Mpro.[3]

Crystallographic Data and Refinement Statistics
PDB ID7L0D
Data Collection
Resolution (Å)2.39
Space groupC 1 2 1
Unit cell dimensions (Å)a=113.19, b=51.18, c=52.82
Unit cell angles (°)α=90, β=100.89, γ=90
Refinement
R-work0.201
R-free0.261
RMSD (bonds) (Å)0.004
RMSD (angles) (°)0.73
Ramachandran favored (%)96.38
Ramachandran allowed (%)3.62
Ramachandran outliers (%)0.00

Table 2: X-ray data collection and refinement statistics for the SARS-CoV-2 Mpro-(S)-ML188 complex.[4]

Signaling Pathway and Experimental Workflow

SARS-CoV-2 Mpro in the Viral Replication Cycle

The following diagram illustrates the role of Mpro in the SARS-CoV-2 replication cycle and the mechanism of its inhibition by compounds like this compound.

Mpro_Pathway cluster_host Host Cell Cytoplasm cluster_inhibition Inhibition viral_rna Viral Genomic RNA translation Host Ribosome Translation viral_rna->translation polyproteins Polyproteins (pp1a, pp1ab) translation->polyproteins mpro_cleavage Mpro Proteolytic Cleavage polyproteins->mpro_cleavage nsps Functional NSPs mpro_cleavage->nsps rtc Replication/ Transcription Complex (RTC) Assembly nsps->rtc replication Viral RNA Replication rtc->replication new_virions New Virions Assembly & Release replication->new_virions inhibitor This compound inhibitor->mpro_cleavage Inhibits Crystallography_Workflow cluster_protein Protein Production cluster_cryst Crystallization cluster_xray Structure Determination expression Mpro Gene Expression in E. coli purification Protein Purification (Affinity & Size Exclusion Chromatography) expression->purification complex Complex Formation (Mpro + this compound) purification->complex crystallization Crystallization (Vapor Diffusion) complex->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Scaling data_collection->data_processing phasing Structure Solution (Molecular Replacement) data_processing->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation (PDB Deposition) refinement->validation

References

Application Notes and Protocols for Utilizing (S)-ML188 as a Positive Control in Mpro Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-ML188 is a potent and selective non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Its well-characterized inhibitory activity makes it an ideal positive control for in vitro assays designed to screen for and characterize new Mpro inhibitors.

The SARS-CoV-2 Mpro is a cysteine protease crucial for the viral life cycle. It processes the viral polyproteins pp1a and pp1ab, releasing functional non-structural proteins that are essential for viral replication and transcription.[1][2] Inhibition of Mpro blocks this crucial step, thereby halting viral propagation.[1][2] this compound, originally developed as an inhibitor for SARS-CoV Mpro, has demonstrated significant inhibitory effects against SARS-CoV-2 Mpro.[3] Its non-covalent binding mechanism provides a valuable reference for screening campaigns targeting this mode of action.

Quantitative Data Summary

The inhibitory potency of this compound against SARS-CoV-2 Mpro has been determined in various studies, primarily through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its effectiveness.

CompoundTarget ProteaseAssay TypeReported IC50 (µM)Reference
This compoundSARS-CoV-2 MproFRET-based enzymatic assay2.5 ± 0.3
Racemic ML188SARS-CoV-2 MproNot Specified3.14
This compoundSARS-CoV MproFRET-based enzymatic assay4.5 ± 0.5
This compoundSARS-CoV 3CLproNot Specified1.5

Experimental Protocols

A widely used method for assessing Mpro activity and inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay. This protocol outlines a typical FRET-based Mpro inhibition assay using this compound as a positive control.

Protocol: FRET-Based Mpro Inhibition Assay

1. Materials and Reagents:

  • Recombinant SARS-CoV-2 Mpro: Purified and active enzyme.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage sequence. A common substrate is MCA-AVLQSGFRK(Dnp)-K-NH2 or Dabcyl-KTSAVLQSGFRKME-EDANS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, or a similar buffer.

  • DMSO: For compound dilution.

  • 384-well or 96-well black plates: Low-volume, non-binding surface.

  • Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., Ex/Em = 320/405 nm for MCA/Dnp).

2. Experimental Procedure:

  • Compound Preparation:

    • Prepare a dilution series of your test compounds in DMSO.

    • Prepare a stock solution of this compound in DMSO. For a positive control, a final concentration of 25-50 µM is recommended, which is approximately 10-20 fold higher than its reported IC50.

  • Assay Plate Setup:

    • Add 1 µL of diluted test compounds, this compound positive control, or DMSO (negative control) to the appropriate wells of the microplate.

  • Enzyme Addition:

    • Dilute the recombinant Mpro to the desired working concentration (e.g., 50 nM) in the assay buffer.

    • Add 20 µL of the diluted Mpro solution to each well containing the compounds.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the FRET substrate solution in the assay buffer at the desired final concentration (e.g., 10 µM).

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths. Measurements should be taken every 1-2 minutes for 15-30 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Normalize the data:

    • The negative control (DMSO) represents 0% inhibition.

    • Wells with no enzyme or with a saturating concentration of a known potent inhibitor can serve as the 100% inhibition control.

  • Calculate the percent inhibition for each test compound concentration and the this compound positive control.

  • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathway: SARS-CoV-2 Replication and Mpro's Role

SARS_CoV_2_Replication Viral Entry Viral Entry Viral RNA Release Viral RNA Release Translation Translation Viral RNA Release->Translation Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Translation->Polyprotein pp1a/pp1ab Mpro (3CLpro) Mpro (3CLpro) Polyprotein pp1a/pp1ab->Mpro (3CLpro) Autocleavage Non-Structural Proteins (nsps) Non-Structural Proteins (nsps) Mpro (3CLpro)->Non-Structural Proteins (nsps) Cleavage of pp1a/pp1ab Replication/Transcription Complex (RTC) Replication/Transcription Complex (RTC) Non-Structural Proteins (nsps)->Replication/Transcription Complex (RTC) Assembly Viral RNA Synthesis Viral RNA Synthesis Replication/Transcription Complex (RTC)->Viral RNA Synthesis Virion Assembly Virion Assembly Viral RNA Synthesis->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound This compound This compound->Mpro (3CLpro) Inhibition Mpro_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Compound Dilutions Prepare Compound Dilutions Prepare this compound (Positive Control) Prepare this compound (Positive Control) Dispense Compounds & Controls to Plate Dispense Compounds & Controls to Plate Prepare this compound (Positive Control)->Dispense Compounds & Controls to Plate Prepare Mpro Solution Prepare Mpro Solution Add Mpro and Incubate Add Mpro and Incubate Prepare Mpro Solution->Add Mpro and Incubate Prepare FRET Substrate Solution Prepare FRET Substrate Solution Add Substrate to Initiate Reaction Add Substrate to Initiate Reaction Prepare FRET Substrate Solution->Add Substrate to Initiate Reaction Dispense Compounds & Controls to Plate->Add Mpro and Incubate Add Mpro and Incubate->Add Substrate to Initiate Reaction Measure Fluorescence Kinetically Measure Fluorescence Kinetically Add Substrate to Initiate Reaction->Measure Fluorescence Kinetically Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence Kinetically->Calculate Reaction Rates Calculate Percent Inhibition Calculate Percent Inhibition Calculate Reaction Rates->Calculate Percent Inhibition Determine IC50 Values Determine IC50 Values Calculate Percent Inhibition->Determine IC50 Values

References

Preparation of (S)-ML188 stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (S)-ML188

This compound is a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2] It has demonstrated antiviral activity by inhibiting viral replication in cell cultures.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and experimental workflows.

Note: Current scientific literature primarily focuses on the role of this compound as a viral protease inhibitor. As of the latest searches, there is no direct evidence linking this compound to the ferroptosis pathway. The protocols and data provided herein are based on its established mechanism of action in antiviral research.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 433.54 g/mol [1]
Formula C₂₆H₃₁N₃O₃[1]
CAS Number 1417700-13-0[1]
Appearance White to off-white solid[1]
Solubility in DMSO ≥ 250 mg/mL (576.65 mM)[1]
IC₅₀ (SARS-CoV 3CLpro) 1.5 µM[1]
IC₅₀ (SARS-CoV-2 Mpro) 2.5 µM[3][4]
EC₅₀ (Antiviral) 12.9 - 13.4 µM in SARS-CoV infected Vero E6 cells[1][4]

Experimental Protocols

Preparation of High-Concentration this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 0.1 mol/L × 0.001 L × 433.54 g/mol × 1000 mg/g = 43.35 mg

  • Weighing:

    • Carefully weigh out 43.35 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If precipitation or incomplete dissolution occurs, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the final desired concentration:

    • For example, to prepare a 100 µM working solution.

  • Serial Dilution:

    • It is recommended to perform serial dilutions to ensure accuracy.

    • Step A (Intermediate Dilution): Dilute the 100 mM stock solution 1:100 in sterile cell culture medium to obtain a 1 mM intermediate solution.

      • Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium.

    • Step B (Final Working Solution): Dilute the 1 mM intermediate solution to the final desired concentration. For a 100 µM final concentration, perform a 1:10 dilution.

      • Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium.

  • Solvent Control:

    • It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment to account for any effects of the solvent on the cells.

Protocol for this compound Treatment in a SARS-CoV Replication Assay

This protocol provides a general workflow for assessing the antiviral activity of this compound in a cell-based assay using a relevant cell line, such as Vero E6 cells.

Materials:

  • Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 viral stock

  • This compound working solutions at various concentrations

  • Vehicle control (DMSO in medium)

  • 96-well cell culture plates

  • Reagents for assessing viral replication (e.g., for RT-qPCR or plaque assay)

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Infection:

    • On the day of the experiment, remove the growth medium from the wells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • Assessment of Viral Replication:

    • After the incubation period, collect the cell supernatant or cell lysate.

    • Quantify the viral load using a suitable method, such as RT-qPCR to measure viral RNA or a plaque assay to determine infectious virus titers.

  • Data Analysis:

    • Compare the viral replication in the this compound-treated wells to the vehicle control to determine the extent of inhibition.

    • Calculate the EC₅₀ value, which is the concentration of this compound that inhibits viral replication by 50%.

Visualizations

Signaling Pathway of this compound Action

G cluster_virus SARS-CoV Life Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry Polyprotein_Synthesis Viral Polyprotein Synthesis Viral_Entry->Polyprotein_Synthesis Polyprotein_Cleavage Polyprotein Cleavage Polyprotein_Synthesis->Polyprotein_Cleavage CLpro 3CL Protease (Mpro) Polyprotein_Synthesis->CLpro produces Viral_Replication Viral Replication & Assembly Polyprotein_Cleavage->Viral_Replication New_Virions Release of New Virions Viral_Replication->New_Virions S_ML188 This compound S_ML188->CLpro inhibits CLpro->Polyprotein_Cleavage caption Mechanism of this compound antiviral activity.

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for this compound Stock Preparation and Cell Treatment

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay Weigh Weigh this compound Powder Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot for Storage Dissolve->Aliquot Store Store at -80°C Aliquot->Store Dilute_Stock Dilute Stock in Medium Store->Dilute_Stock Serial_Dilute Perform Serial Dilutions Dilute_Stock->Serial_Dilute Treat_Cells Treat Cells with Working Solution Serial_Dilute->Treat_Cells Seed_Cells Seed Cells in Plate Seed_Cells->Treat_Cells Infect_Cells Infect with Virus Treat_Cells->Infect_Cells Incubate Incubate for 48h Infect_Cells->Incubate Analyze Analyze Viral Replication Incubate->Analyze caption Workflow for this compound preparation and use.

References

Application Notes and Protocols for (S)-ML188: An Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antiviral Efficacy of (S)-ML188 in Different Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), an enzyme essential for viral replication. By targeting this highly conserved viral protein, this compound presents a promising avenue for the development of antiviral therapeutics against coronaviruses, including SARS-CoV-2. These application notes provide a summary of the antiviral efficacy of ML188, the racemic mixture containing the active (S)-enantiomer, in relevant cell lines, along with detailed protocols for assessing its antiviral and cytotoxic properties.

Data Presentation: Antiviral Activity and Cytotoxicity of ML188

The following tables summarize the available quantitative data for the racemic mixture ML188. It is important to note that this compound is the active enantiomer responsible for the observed antiviral activity.

Table 1: In Vitro Antiviral Efficacy of ML188 against Coronaviruses

VirusCell LineAssay TypeEndpointValue (µM)Reference
SARS-CoVVeroCell-basedEC5012.9 ± 0.7[1]
SARS-CoVMock-infected cellsCell-basedEC5013.4[2]
SARS-CoV-2-EnzymaticIC502.5[3]
SARS-CoV-EnzymaticIC501.5 ± 0.3[1]

Table 2: Cytotoxicity of ML188

Cell LineAssay TypeEndpointValue (µM)Reference
Data not available-CC50--

Experimental Protocols

Protocol for Plaque Reduction Neutralization Test (PRNT) to Determine Antiviral Efficacy (EC50)

This protocol is designed to quantify the ability of this compound to inhibit the replication of SARS-CoV-2 in a susceptible cell line, such as Vero E6 cells.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock of known titer (PFU/mL)

  • This compound compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Agarose (for solid overlay) or Carboxymethylcellulose (CMC) (for liquid overlay)

  • Neutral Red or Crystal Violet stain

  • 6-well or 12-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed Vero E6 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations for testing. Include a vehicle control (DMSO alone).

  • Virus Infection and Treatment:

    • Aspirate the growth medium from the confluent Vero E6 cell monolayers and wash once with PBS.

    • Prepare a virus-compound mixture by diluting the SARS-CoV-2 stock to a concentration that will yield approximately 100 plaque-forming units (PFU) per well and mixing it with the various dilutions of this compound.

    • Incubate the virus-compound mixture for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixture.

    • Incubate for 1 hour at 37°C with 5% CO2, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay Application:

    • After the adsorption period, remove the inoculum.

    • Overlay the cell monolayer with either a solid agarose overlay (e.g., 1.2% agarose mixed 1:1 with 2x DMEM) or a liquid overlay containing carboxymethylcellulose (CMC).

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.

    • For visualization, fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as Crystal Violet or Neutral Red.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for MTT Assay to Determine Cytotoxicity (CC50)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic concentration of this compound.

Materials:

  • Selected cell line (e.g., Vero E6, Caco-2, Calu-3, Huh7)

  • This compound compound

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed the desired cell line into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

    • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control (considered 100% viability).

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CL protease. This viral enzyme is crucial for cleaving the viral polyproteins into functional non-structural proteins required for viral replication. Furthermore, recent studies have shown that the 3CL protease can also cleave host cell proteins involved in the innate immune response, thereby suppressing the host's antiviral defenses.[4][5][6][7] By inhibiting 3CLpro, this compound not only blocks viral replication but may also prevent the dysregulation of the host's innate immune signaling.

G cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA Viral Polyprotein Viral Polyprotein Viral RNA->Viral Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage 3CL Protease 3CL Protease Viral Polyprotein->3CL Protease Host Proteins (e.g., NEMO, IRF3, NLRP12, TAB1) Host Proteins (e.g., NEMO, IRF3, NLRP12, TAB1) Innate Immune Response Innate Immune Response Host Proteins (e.g., NEMO, IRF3, NLRP12, TAB1)->Innate Immune Response Activation Host Proteins (e.g., NEMO, IRF3, NLRP12, TAB1)->Innate Immune Response Antiviral State Antiviral State Innate Immune Response->Antiviral State 3CL Protease->Functional Viral Proteins Catalyzes 3CL Protease->Host Proteins (e.g., NEMO, IRF3, NLRP12, TAB1) Cleaves and Inactivates S_ML188 This compound S_ML188->3CL Protease

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the antiviral efficacy and cytotoxicity of a compound like this compound.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Vero E6) Antiviral_Assay 4a. Antiviral Assay (Plaque Reduction) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay 4b. Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Compound_Dilution 2. Compound Dilution (this compound) Compound_Dilution->Antiviral_Assay Compound_Dilution->Cytotoxicity_Assay Virus_Stock 3. Virus Stock (SARS-CoV-2) Virus_Stock->Antiviral_Assay EC50_Calc 5a. EC50 Calculation Antiviral_Assay->EC50_Calc CC50_Calc 5b. CC50 Calculation Cytotoxicity_Assay->CC50_Calc SI_Calc 6. Selectivity Index (SI) Calculation (CC50/EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for antiviral drug evaluation.

References

Application Notes and Protocols: Kinetic Analysis of (S)-ML188 Inhibition of 3CLpro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV. It is responsible for cleaving the viral polyprotein into functional non-structural proteins. As such, 3CLpro is a prime target for the development of antiviral therapeutics. (S)-ML188 is a non-covalent inhibitor of SARS-CoV 3CLpro.[1][2] This document provides detailed application notes and protocols for the kinetic analysis of this compound inhibition of 3CLpro.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibition of 3CLpro by this compound.

ParameterValueDescription
IC50 1.5 µMThe half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the 3CLpro enzymatic activity in vitro.[1][2][3]
EC50 12.9 µMThe half-maximal effective concentration, indicating the concentration of this compound that produces 50% of its maximal antiviral effect in cell-based assays.
Binding Free Energy (ΔG) -7.98 kcal/molA computationally derived value representing the spontaneity of the binding interaction between this compound and 3CLpro.
Mechanism of Action Non-covalentThis compound binds to the active site of 3CLpro through reversible, non-covalent interactions.

Mechanism of 3CLpro Inhibition by this compound

The following diagram illustrates the non-covalent inhibition of 3CLpro by this compound. 3CLpro functions as a dimer to cleave the viral polyprotein. This compound binds to the active site of the protease, preventing the substrate from binding and subsequent cleavage.

G cluster_0 3CLpro Catalytic Cycle cluster_1 Inhibition by this compound 3CLpro_dimer 3CLpro (Dimer) ES_complex Enzyme-Substrate Complex 3CLpro_dimer->ES_complex Binding EI_complex Enzyme-Inhibitor Complex (Inactive) 3CLpro_dimer->EI_complex Non-covalent binding Polyprotein Viral Polyprotein (Substrate) Polyprotein->ES_complex Cleaved_products Functional Viral Proteins ES_complex->Cleaved_products Cleavage S_ML188 This compound (Inhibitor) S_ML188->EI_complex

Mechanism of 3CLpro inhibition by this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for the kinetic analysis of this compound inhibition of 3CLpro.

G Start Start: Obtain purified 3CLpro and this compound FRET_assay Biochemical Assay: FRET-based Inhibition Assay Start->FRET_assay SPR_analysis Biophysical Assay: Surface Plasmon Resonance (SPR) Start->SPR_analysis IC50_determination Determine IC50 FRET_assay->IC50_determination Mode_of_inhibition Determine Mode of Inhibition (e.g., competitive) IC50_determination->Mode_of_inhibition Ki_determination Calculate Ki Mode_of_inhibition->Ki_determination Data_analysis Data Analysis and Kinetic Modeling Ki_determination->Data_analysis Binding_kinetics Determine ka, kd, and KD SPR_analysis->Binding_kinetics Binding_kinetics->Data_analysis End End: Complete Kinetic Profile Data_analysis->End

Experimental workflow for kinetic analysis.

Experimental Protocols

FRET-Based Enzyme Inhibition Assay for IC50 and Ki Determination

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory potency (IC50) and the inhibition constant (Ki) of this compound against 3CLpro. The assay relies on the cleavage of a fluorogenic peptide substrate.

Materials:

  • Purified recombinant SARS-CoV 3CLpro

  • This compound

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • DMSO (for compound dilution)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient. Subsequently, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

  • Enzyme and Substrate Preparation:

    • Dilute the purified 3CLpro in the assay buffer to a final concentration of approximately 15-20 nM.

    • Dilute the FRET peptide substrate in the assay buffer to a final concentration of 15-25 µM. The optimal concentration should be close to the Km value for the substrate.

  • Assay Protocol:

    • Add 2 µL of the diluted this compound solutions (or DMSO for control wells) to the microplate wells.

    • Add 88 µL of the diluted 3CLpro solution to each well.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the diluted FRET substrate to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these wavelengths may vary depending on the specific FRET pair used).

    • The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

    • Mode of Inhibition and Ki Determination: To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound. Plot the data using a Lineweaver-Burk or Dixon plot. For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for determining the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound binding to 3CLpro using Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant SARS-CoV 3CLpro

  • This compound

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • DMSO

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

    • Immobilize 3CLpro onto the activated surface via amine coupling. The protein should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to the desired concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected KD. Ensure the final DMSO concentration is consistent across all samples.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the immobilized 3CLpro surface and the reference flow cell at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time. Each injection cycle should consist of:

      • Association Phase: Injection of the analyte solution.

      • Dissociation Phase: Flow of running buffer to monitor the dissociation of the analyte from the ligand.

      • Regeneration Step (if necessary): A pulse of a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka, in M⁻¹s⁻¹), the dissociation rate constant (kd, in s⁻¹), and the equilibrium dissociation constant (KD = kd/ka, in M).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the detailed kinetic characterization of the interaction between this compound and 3CLpro. By employing both biochemical and biophysical methods, researchers can obtain a thorough understanding of the inhibitory mechanism and binding kinetics, which is essential for the further development of this and other non-covalent 3CLpro inhibitors as potential antiviral therapeutics.

References

Application Notes and Protocols: (S)-ML188 in Fragment-Based Drug Design against SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-ML188 as a reference compound and starting scaffold in fragment-based drug design (FBDD) campaigns targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).

This compound is a potent, non-covalent inhibitor of SARS-CoV 3CLpro and SARS-CoV-2 Mpro.[1][2] Its well-characterized binding mode and moderate molecular weight make it an excellent tool for validating screening assays and a valuable starting point for fragment elaboration strategies aimed at discovering novel antiviral therapeutics.

Introduction to this compound and its Target

The SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[3][4] Inhibition of Mpro blocks viral replication, making it a prime target for antiviral drug development.[3] this compound inhibits Mpro through non-covalent interactions with the enzyme's active site, specifically with the catalytic dyad residues His41 and Cys145.

While this compound was originally identified through high-throughput screening, its structural and binding characteristics serve as an ideal reference for FBDD approaches. FBDD is a powerful methodology for identifying novel drug leads by screening low molecular weight compounds (fragments) that bind weakly to the target protein. These initial fragment hits can then be optimized into more potent, drug-like molecules through strategies such as fragment merging, linking, or growing.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a baseline for comparison in FBDD campaigns.

Parameter Value Target Reference
IC501.5 µMSARS-CoV 3CLpro
IC502.5 ± 0.3 µMSARS-CoV-2 Mpro
EC5012.9 - 13.4 µMAntiviral activity in Vero E6 cells

Table 1: Inhibitory Potency of this compound

Property Value Reference
Molecular Weight433.54 g/mol
FormulaC26H31N3O3
Mechanism of ActionNon-covalent

Table 2: Physicochemical Properties of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the viral replication pathway targeted by Mpro inhibitors and a typical FBDD workflow where this compound can be utilized.

Viral_Replication_Pathway cluster_inhibition Site of Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Host Ribosomes Mpro Autocleavage Mpro Autocleavage Polyprotein Translation->Mpro Autocleavage Active Mpro Active Mpro Mpro Autocleavage->Active Mpro Polyprotein Cleavage Polyprotein Cleavage Active Mpro->Polyprotein Cleavage Cleaves at 11 sites Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication Complex Assembly Viral Replication Complex Assembly Functional Viral Proteins->Viral Replication Complex Assembly Viral RNA Replication Viral RNA Replication Viral Replication Complex Assembly->Viral RNA Replication New Virus Assembly New Virus Assembly Viral RNA Replication->New Virus Assembly Virus Release Virus Release New Virus Assembly->Virus Release ML188 This compound ML188->Active Mpro Inhibition

Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on the main protease (Mpro).

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization cluster_reference Reference Compound Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening NMR, SPR, TSA X-ray Crystallography X-ray Crystallography Biophysical Screening->X-ray Crystallography Hit Validation Fragment Hits Fragment Hits X-ray Crystallography->Fragment Hits Fragment Elaboration Fragment Elaboration Fragment Hits->Fragment Elaboration Growing, Linking, Merging Synthesis of Analogs Synthesis of Analogs Fragment Elaboration->Synthesis of Analogs Biochemical/Cellular Assays Biochemical/Cellular Assays Synthesis of Analogs->Biochemical/Cellular Assays SAR Studies SAR Studies Biochemical/Cellular Assays->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound ML188 This compound ML188->Biophysical Screening Assay Control ML188->Fragment Elaboration Scaffold for Growth ML188->Biochemical/Cellular Assays Positive Control

Caption: A typical fragment-based drug design (FBDD) workflow incorporating this compound.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign targeting SARS-CoV-2 Mpro are provided below. This compound should be used as a positive control to validate assay performance.

Mpro Expression and Purification

A detailed protocol for expressing and purifying active SARS-CoV-2 Mpro is essential for all subsequent in vitro experiments.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector containing the Mpro gene

  • Lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250-500 mM imidazole)

  • Dialysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Transform the Mpro expression vector into competent E. coli cells and grow a starter culture.

  • Inoculate a large-scale culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the Mpro protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Concentrate the protein and determine the concentration using a BCA protein assay.

Thermal Shift Assay (TSA) for Fragment Screening

TSA is a high-throughput method to identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified SARS-CoV-2 Mpro (final concentration ~1-2 µM)

  • Fragment library (typically at 10-100x the final screening concentration)

  • This compound as a positive control

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well qPCR plates

Protocol:

  • Prepare a master mix of Mpro and SYPRO Orange dye in the assay buffer. The final dye concentration is typically 5x.

  • Dispense the master mix into the wells of the qPCR plate.

  • Add the fragments from the library to the wells to a final concentration (e.g., 20 µM). Include wells with this compound as a positive control and DMSO as a negative control.

  • Seal the plate and briefly centrifuge.

  • Incubate at room temperature for approximately 20 minutes.

  • Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25°C to 95°C with a ramp rate of 0.5-1°C/minute.

  • Analyze the data to determine the Tm for each well. A significant increase in Tm (ΔTm) compared to the DMSO control indicates fragment binding.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique to quantify the binding affinity and kinetics of fragment-protein interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified SARS-CoV-2 Mpro

  • Fragment hits from the primary screen

  • This compound for assay validation

  • Immobilization buffers (e.g., acetate buffer pH 4.5) and reagents (EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize the purified Mpro onto the sensor chip surface via amine coupling.

  • Prepare a dilution series of the fragment hits and this compound in the running buffer.

  • Inject the fragment solutions over the immobilized Mpro surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface if necessary.

  • Fit the sensorgram data to appropriate binding models (e.g., steady-state affinity or kinetic models) to determine the dissociation constant (KD), and association (ka) and dissociation (kd) rates.

FRET-Based Enzymatic Assay for Inhibition Potency

This assay measures the enzymatic activity of Mpro and is used to determine the IC50 values of hit compounds.

Materials:

  • Purified SARS-CoV-2 Mpro (final concentration ~100 nM)

  • FRET-based substrate peptide (e.g., HiLyte-Fluor488-ESATLQSGLRKAK(QXL520)-NH2)

  • Fragment-derived compounds and this compound

  • Assay buffer (e.g., 5 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Triton, 2 mM DTT)

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of the test compounds and this compound.

  • In a 384-well plate, pre-incubate Mpro with the compounds or DMSO control for 20 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the FRET substrate (final concentration ~500 nM).

  • Measure the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increased signal.

  • Calculate the initial reaction velocities and plot them against the compound concentrations.

  • Fit the data to a dose-response curve to determine the IC50 value for each compound.

X-ray Crystallography for Structural Characterization

Determining the co-crystal structure of a fragment or inhibitor bound to Mpro provides invaluable information for structure-based drug design.

Materials:

  • Highly pure and concentrated SARS-CoV-2 Mpro

  • Fragment hits or optimized inhibitors

  • Crystallization screens and reagents

  • Cryoprotectant

Protocol:

  • Set up crystallization trials for Mpro using vapor diffusion (sitting or hanging drop) methods.

  • Soak the identified Mpro crystals with a high concentration of the fragment or co-crystallize the protein with the inhibitor.

  • Harvest the crystals and flash-cool them in liquid nitrogen using a suitable cryoprotectant.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using a known Mpro structure.

  • Refine the structure and model the bound fragment/inhibitor into the electron density map. This will reveal the precise binding mode and key interactions, guiding further optimization.

References

Troubleshooting & Optimization

Improving the solubility of (S)-ML188 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of (S)-ML188 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the cleavage of viral polyproteins, a process essential for viral replication.[3] By inhibiting Mpro, this compound blocks the viral life cycle.[3] It has shown activity against both SARS-CoV and SARS-CoV-2 Mpro.[2]

Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What are the common causes?

Precipitation of hydrophobic compounds like this compound during formulation is a common issue. Potential causes include:

  • Low intrinsic aqueous solubility: this compound is inherently poorly soluble in aqueous solutions.

  • Incorrect solvent system: The chosen vehicle may not have sufficient solubilizing capacity for the desired concentration.

  • Changes in temperature or pH: A decrease in temperature or a shift in pH can reduce the solubility of the compound.

  • Order of solvent addition: The sequence in which different components of the formulation are mixed can significantly impact the final solubility.

Q3: What are some established formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility and bioavailability of hydrophobic drugs:

  • Use of Co-solvents: Employing a mixture of water-miscible organic solvents can increase solubility.

  • Surfactants and Micellar Solutions: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve absorption by presenting the drug in a solubilized form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition of an aqueous component.
  • Question: My stock solution of this compound in DMSO is clear, but the compound crashes out when I dilute it with saline or PBS for my in vivo experiment. How can I prevent this?

  • Answer: This is a common problem when diluting a drug from a high-concentration organic stock into an aqueous medium. To overcome this, a multi-component solvent system is often necessary. The use of co-solvents and surfactants can help maintain the solubility of this compound in the final aqueous formulation. It is crucial to add the components in a specific order, typically starting with the drug in a small amount of organic solvent, followed by co-solvents and/or surfactants, and finally, the aqueous component is added gradually while mixing.

Issue 2: The prepared formulation of this compound is not clear or shows phase separation.
  • Question: I followed a formulation protocol, but my final mixture is cloudy or has separated into layers. What should I do?

  • Answer: Cloudiness or phase separation indicates that the drug is not fully dissolved or the formulation is not stable. Gentle heating and/or sonication can often help to dissolve the compound and create a homogenous solution. If the issue persists, you may need to adjust the ratios of the excipients in your formulation or explore alternative solvent systems.

Quantitative Data Summary

The following table summarizes established vehicle formulations for solubilizing this compound for in vivo administration. These formulations have been reported to achieve a concentration of at least 6.25 mg/mL.

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Saline 45%--
Resulting Solubility ≥ 6.25 mg/mL≥ 6.25 mg/mL≥ 6.25 mg/mL
Appearance Clear solutionClear solutionClear solution
Data sourced from MedchemExpress.

Experimental Protocols

Protocol 1: Co-solvent Formulation

This protocol utilizes a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to solubilize this compound in an aqueous base.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

  • Visually inspect the final solution for clarity. If any precipitation is observed, gentle warming or sonication may be applied.

Protocol 2: Cyclodextrin-Based Formulation

This method employs a modified cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear, homogenous solution is obtained.

Protocol 3: Oil-Based Formulation

This protocol is suitable for oral or subcutaneous administration and uses corn oil as the vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly until a clear, uniform suspension or solution is achieved.

Visualizations

ML188_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage Site NSPs Non-Structural Proteins (Essential for Replication) Mpro->NSPs Processes Replication Viral RNA Replication NSPs->Replication ML188 This compound ML188->Mpro Inhibits Formulation_Workflow cluster_protocols Formulation Protocols Start Start: this compound Powder DMSO_Stock Prepare concentrated stock in DMSO Start->DMSO_Stock Choose_Formulation Select Formulation Strategy DMSO_Stock->Choose_Formulation Protocol1 Protocol 1: Co-solvent (PEG300, Tween-80, Saline) Choose_Formulation->Protocol1 Aqueous IV/ Oral Protocol2 Protocol 2: Cyclodextrin (SBE-β-CD, Saline) Choose_Formulation->Protocol2 Aqueous IV/ Oral Protocol3 Protocol 3: Oil-Based (Corn Oil) Choose_Formulation->Protocol3 Oral/SC Mix Mix components in specified order Protocol1->Mix Protocol2->Mix Protocol3->Mix QC Quality Control: Check for clarity and precipitation Mix->QC Ready Formulation ready for in vivo administration QC->Ready Pass Troubleshoot Troubleshoot: - Adjust ratios - Apply heat/sonication - Choose alternative formulation QC->Troubleshoot Fail Troubleshoot->Choose_Formulation

References

Technical Support Center: Overcoming (S)-ML188 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome cytotoxicity associated with (S)-ML188 in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides systematic solutions.

Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations

Possible Causes:

  • Off-Target Cytotoxicity: this compound, while a potent non-covalent inhibitor of SARS-CoV-2 main protease (Mpro), may induce cytotoxicity through off-target effects, particularly at higher concentrations. Structurally related compounds have been shown to induce cellular stress pathways independent of their primary target.

  • Poor Compound Solubility: Precipitation of this compound in the cell culture medium can lead to the formation of aggregates that are toxic to cells.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be cytotoxic at concentrations above 0.5%.

  • Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to compound-induced toxicity.

Solutions:

StrategyActionRationale
Optimize Compound Concentration Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).To identify a therapeutic window where Mpro inhibition is achieved with minimal cytotoxicity.
Improve Compound Solubility Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so rapidly and with vigorous mixing. Consider the use of formulation aids like PEG300, Tween-80, or SBE-β-CD if solubility issues persist.[1]To prevent compound precipitation and the formation of cytotoxic aggregates.
Minimize Solvent Concentration Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Prepare serial dilutions of the stock solution in a suitable solvent before the final dilution into the medium.To eliminate cytotoxicity caused by the vehicle.
Ensure Optimal Cell Culture Conditions Use cells that are in the exponential growth phase and have a viability of >95% before starting the experiment. Regularly check for and treat any mycoplasma contamination.Healthy cells provide a more robust and reproducible experimental system.
Reduce Incubation Time If the desired antiviral effect is expected to occur within a shorter timeframe, consider reducing the incubation period with this compound.To minimize the duration of exposure to potentially cytotoxic concentrations.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes:

  • Variability in Compound Preparation: Inconsistent preparation of stock solutions and working dilutions can lead to variations in the final compound concentration.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses to stimuli.

  • Inconsistent Seeding Density: Variations in the number of cells seeded per well can affect the outcome of viability assays.

Solutions:

StrategyActionRationale
Standardize Compound Handling Prepare large batches of stock solutions, aliquot into single-use vials, and store at -80°C. Thaw a fresh aliquot for each experiment.To ensure consistency in compound concentration across experiments.
Control Cell Passage Number Use cells within a defined, low passage number range for all experiments.To maintain consistent cellular physiology and response.
Optimize and Standardize Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure uniform cell suspension before seeding.To ensure a consistent cell number at the start of each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a selective, non-covalent inhibitor of the SARS-CoV and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is essential for viral replication.

Q2: What is the likely mechanism of this compound-induced cytotoxicity?

A2: While the on-target effect of this compound is the inhibition of a viral protease, the observed cytotoxicity in the absence of viral infection is likely due to off-target effects. Based on studies of structurally similar compounds, this compound may induce cytotoxicity by triggering endoplasmic reticulum (ER) stress and an autophagic response, which can ultimately lead to caspase-mediated apoptosis.

Q3: What are the typical IC50 and EC50 values for this compound?

A3: The inhibitory concentration (IC50) and effective concentration (EC50) of this compound can vary depending on the assay conditions and the specific coronavirus strain.

ParameterVirus/EnzymeReported Value
IC50 SARS-CoV 3CLpro1.5 µM[1]
IC50 SARS-CoV-2 Mpro~2.5 µM
EC50 SARS-CoV (in cell culture)12.9 - 13.4 µM[1]

Q4: How should I prepare my stock solution of this compound?

A4: this compound is highly soluble in DMSO (up to 250 mg/mL).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the stock solution should be serially diluted in an appropriate solvent before the final dilution into the cell culture medium to ensure the final DMSO concentration remains below 0.5%.

Q5: Are there alternative assays to measure the on-target activity of this compound without being confounded by cytotoxicity?

A5: Yes, you can use a cell-free enzymatic assay with purified Mpro to directly measure the inhibitory activity of this compound. This will separate the on-target enzymatic inhibition from any off-target cytotoxic effects observed in cell-based assays.

Experimental Protocols

1. Protocol for Determining the Cytotoxic Concentration (CC50) of this compound

This protocol uses a standard MTT assay to determine the concentration of this compound that reduces cell viability by 50%.

  • Materials:

    • Cells of interest (e.g., Vero E6, A549)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the results to determine the CC50 value.

2. Protocol for Assessing Caspase-3/7 Activity

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Materials:

    • Cells of interest

    • 96-well, opaque-walled plates

    • Complete cell culture medium

    • This compound

    • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate.

    • Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, and a known apoptosis inducer as a positive control).

    • Incubate for the desired treatment period.

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of the cell culture medium in each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

    • Normalize the results to cell viability if necessary (can be done in a parallel plate).

Visualizations

workflow Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed q1 Is Compound Solubility an Issue? start->q1 solubility Improve Solubility: - Use formulation aids - Sonicate/heat stock solution q1->solubility Yes q2 Is Solvent Concentration >0.5%? q1->q2 No solubility->q2 solvent Reduce Solvent Concentration q2->solvent Yes q3 Are Cells Healthy? q2->q3 No solvent->q3 cells Optimize Cell Culture Conditions: - Use low passage cells - Ensure >95% viability q3->cells No optimize_conc Optimize this compound Concentration: - Perform detailed dose-response - Reduce incubation time q3->optimize_conc Yes cells->optimize_conc end Cytotoxicity Mitigated optimize_conc->end

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

signaling_pathway Proposed Off-Target Cytotoxicity Pathway of this compound sml188 This compound er_stress ER Stress sml188->er_stress autophagy Autophagy er_stress->autophagy caspase Caspase Activation er_stress->caspase apoptosis Apoptosis autophagy->apoptosis Can be pro-survival or pro-death caspase->apoptosis

Caption: Proposed signaling pathway for this compound off-target cytotoxicity.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cells treat Treat with this compound Dilutions start->treat incubate Incubate (24-72h) treat->incubate viability Assess Cell Viability (e.g., MTT) incubate->viability caspase_assay Assess Apoptosis (e.g., Caspase-3/7) incubate->caspase_assay analyze Analyze Data (Determine CC50) viability->analyze caspase_assay->analyze end Conclusion analyze->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimizing (S)-ML188 Concentration for Effective Mpro Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (S)-ML188, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Mpro?

A1: this compound is a non-covalent, small molecule inhibitor that targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2.[1][2][3] Mpro is a cysteine protease essential for the virus's life cycle, as it cleaves viral polyproteins into functional units.[4][5] this compound binds to the active site of Mpro, interacting with the catalytic dyad (His41 and Cys145) through hydrogen bonds, thereby preventing the substrate from binding and inhibiting viral replication.

Q2: What is the recommended starting concentration range for this compound in in vitro Mpro inhibition assays?

A2: Based on reported IC50 values, a good starting point for in vitro enzymatic assays is to test a concentration range that brackets the expected IC50. The reported IC50 of this compound against SARS-CoV-2 Mpro is approximately 1.5 µM to 2.5 µM. Therefore, a serial dilution series ranging from low nanomolar to high micromolar (e.g., 10 nM to 100 µM) is recommended to determine the precise IC50 in your specific assay conditions.

Q3: What is the difference between IC50 and EC50 values for this compound?

A3: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor in an in vitro biochemical assay, indicating the concentration of this compound required to inhibit 50% of Mpro enzymatic activity. The EC50 (half-maximal effective concentration) , on the other hand, represents the concentration of this compound that produces 50% of its maximal antiviral effect in a cell-based assay. The EC50 value for this compound in cell culture has been reported to be in the range of 12.9 to 13.4 µM. The difference in these values is expected, as the EC50 is influenced by additional factors such as cell permeability, stability, and potential off-target effects.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or higher). It is crucial to use freshly opened, high-purity DMSO, as it can be hygroscopic. For storage, it is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or interference with the assay.

Troubleshooting Guides

Issue 1: No or Low Mpro Inhibition Observed
Possible Cause Troubleshooting Step Rationale
Compound Insolubility Visually inspect the final assay solution for any precipitation. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before further dilution. Consider using alternative solubilization strategies if precipitation persists upon dilution into aqueous buffer.If the compound is not fully dissolved, its effective concentration will be lower than intended, leading to reduced or no inhibition.
Incorrect Concentration Verify the calculations for your serial dilutions. Prepare a fresh dilution series from a new stock aliquot.Simple errors in calculation can lead to significantly lower concentrations of the inhibitor in the assay.
Degraded Compound Use a fresh aliquot of this compound. If the problem persists, consider verifying the integrity of the compound using analytical methods like mass spectrometry or HPLC.Repeated freeze-thaw cycles or improper storage can lead to compound degradation and loss of activity.
Inactive Enzyme Run a positive control with a known Mpro inhibitor. Test the activity of your Mpro enzyme with its substrate in the absence of any inhibitor.This will help determine if the issue lies with the inhibitor or the enzyme's catalytic activity.
Issue 2: High Variability or Poor Reproducibility in Results
Possible Cause Troubleshooting Step Rationale
Inconsistent Pipetting Use calibrated pipettes and ensure proper mixing of all components in the assay wells. Consider using automated liquid handlers for high-throughput screening.Accurate and consistent liquid handling is critical for reproducible results in microplate-based assays.
Assay Conditions Standardize incubation times, temperature, and buffer composition for all experiments.Minor variations in experimental conditions can significantly impact enzyme kinetics and inhibitor potency.
Edge Effects in Microplates Avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or media to create a more uniform environment.Evaporation from the outer wells can lead to changes in reagent concentrations and affect results.
Compound Adsorption Consider using low-binding microplates.Small molecules can sometimes adsorb to the plastic surface of standard microplates, reducing the effective concentration in the solution.
Issue 3: Suspected Off-Target Effects or Cellular Toxicity
Possible Cause Troubleshooting Step Rationale
Non-specific Inhibition Perform a dose-response curve over a wide range of concentrations. A clear dose-dependent effect that plateaus suggests a specific interaction.Off-target effects often appear at higher concentrations and may not exhibit a typical sigmoidal dose-response curve.
Cellular Toxicity Determine the cytotoxic concentration (CC50) of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT or LDH release).This will help differentiate between specific antiviral activity and general cytotoxicity. It is important to ensure that the effective concentration is well below the cytotoxic concentration.
Interference with Assay Readout Run controls with this compound in the absence of the enzyme or substrate to check for any intrinsic fluorescence or quenching properties of the compound that might interfere with a FRET-based assay.The compound itself might have properties that affect the assay's detection method, leading to false-positive or false-negative results.

Data Presentation

Table 1: Reported Potency of this compound against SARS-CoV-2 Mpro

ParameterValueAssay TypeReference(s)
IC50~1.5 µMEnzymatic Assay
IC50~2.5 µMEnzymatic Assay
EC5012.9 - 13.4 µMCell-based Antiviral Assay

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a FRET-based Mpro Inhibition Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Mpro FRET substrate

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • DMSO (high purity)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Dispense 1 µL of each serially diluted this compound concentration or DMSO (for no-inhibitor and no-enzyme controls) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of Mpro in assay buffer. The final concentration in the assay is typically in the nanomolar range and should be optimized for a robust signal-to-background ratio.

    • Add 20 µL of the Mpro solution to each well, except for the no-enzyme control wells. Add 20 µL of assay buffer to the no-enzyme control wells.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the Mpro FRET substrate in assay buffer. The final concentration is typically in the micromolar range.

    • Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Monitoring:

    • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements.

    • Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.

  • Data Analysis:

    • For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.

    • Normalize the rates relative to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Mpro (3CLpro) Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by Mpro Replication Viral Replication Functional_Proteins->Replication S_ML188 This compound S_ML188->Mpro Non-covalent Binding

Caption: Mechanism of Mpro inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock (10 mM in DMSO) B Perform Serial Dilutions of this compound A->B D Dispense Diluted this compound and Controls into Plate B->D C Prepare Mpro Enzyme and FRET Substrate E Add Mpro Enzyme and Pre-incubate (15-30 min) C->E F Initiate Reaction with FRET Substrate C->F D->E E->F G Monitor Fluorescence Kinetically F->G H Calculate Initial Reaction Velocities G->H I Normalize Data and Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for IC50 determination of this compound.

Troubleshooting_Tree Start Issue: No/Low Mpro Inhibition Q1 Is the compound soluble in the final assay buffer? Start->Q1 A1_Yes Check Compound Integrity and Concentration Q1->A1_Yes Yes A1_No Optimize Solubilization (e.g., fresh stock, co-solvents) Q1->A1_No No Q2 Is the Mpro enzyme active? A1_Yes->Q2 A2_Yes Investigate Assay Conditions (e.g., incubation time, temp) Q2->A2_Yes Yes A2_No Use New Enzyme Aliquot and Run Positive Control Q2->A2_No No

Caption: Troubleshooting decision tree for Mpro inhibition assays.

References

Technical Support Center: Troubleshooting (S)-ML188 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S)-ML188 in enzymatic assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of enzyme is it?

This compound is not an enzyme but a selective, non-covalent inhibitor of the SARS-CoV 3CL protease (Mpro). It is used in research to study the function of this viral enzyme and as a scaffold for the development of antiviral therapeutics. Therefore, "S-ML188 enzymatic assays" typically refer to enzyme inhibition assays where this compound is used to inhibit a target enzyme, such as SARS-CoV-2 Mpro.

Q2: What is the mechanism of action for this compound?

This compound is a non-covalent inhibitor, meaning it binds reversibly to the active site of the target enzyme.[1][2] This is in contrast to covalent inhibitors that form a permanent bond with the enzyme.[3] The reversible nature of its binding has implications for assay setup and data interpretation.

Q3: What are the optimal storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Repeated freeze-thaw cycles should be avoided.[4]

Troubleshooting Guide for Inconsistent Assay Results

This section is organized in a question-and-answer format to directly address specific problems you may be facing with your enzymatic assays using this compound.

Issue 1: High Variability in IC50 Values

Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?

Possible Causes and Solutions:

  • Reagent Stability:

    • This compound Degradation: Ensure that your this compound stock solutions are fresh and have been stored correctly.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]

    • Enzyme Activity: The activity of your enzyme stock can decrease over time. Use a consistent batch of enzyme and always run a positive control without the inhibitor to ensure the enzyme is active.

  • Assay Conditions:

    • Incubation Time: For non-covalent inhibitors like this compound, the IC50 value can be sensitive to the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Standardize this incubation time across all experiments.

    • DMSO Concentration: this compound is often dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration consistent across all wells and typically below 1-5%.[5]

  • Pipetting and Dilution Errors:

    • Inaccurate serial dilutions of this compound can lead to large variations in the dose-response curve. Use calibrated pipettes and prepare fresh dilutions for each experiment.

Issue 2: No Inhibition Observed or Weak Potency

Q: I am not observing the expected inhibitory effect of this compound in my assay. Why might this be happening?

Possible Causes and Solutions:

  • Incorrect Enzyme Target: Verify that you are using the correct enzyme. This compound is a potent inhibitor of SARS-CoV 3CLpro (Mpro) but may not be active against other proteases.[1][6]

  • Substrate Competition: In enzymatic assays, the substrate competes with the inhibitor for binding to the enzyme's active site. If the substrate concentration is too high, it can outcompete the non-covalent inhibitor, leading to an apparent loss of potency. Consider optimizing the substrate concentration, ideally at or below the Km value.

  • Presence of Reducing Agents: Some assay buffers contain reducing agents like Dithiothreitol (DTT). While this compound is a non-covalent inhibitor, some reagents can interfere with assay components. It has been noted that DTT did not significantly influence the relative enzymatic activity of SARS-CoV-2 3CL-Pro.[5] However, it is good practice to check for compatibility.

Quantitative Data Summary

The inhibitory potency of this compound is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Enzyme Target Reported IC50 Value (µM) Assay Type Reference
SARS-CoV-1 Mpro1.5 ± 0.3FRET-based[1]
SARS-CoV-1 Mpro4.5 ± 0.5FRET-based[6][7]
SARS-CoV-2 Mpro2.5 ± 0.3FRET-based[6][7]
Racemic ML188 vs. SARS-CoV-2 Mpro3.14Not Specified[6]

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and incubation times.

Experimental Protocols

General Protocol for a FRET-Based Protease Inhibition Assay

This protocol outlines the general steps for determining the IC50 of this compound against a viral protease like SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., Tris-HCl with appropriate salts and additives).

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all dilutions.

    • Prepare the enzyme solution (e.g., SARS-CoV-2 Mpro) at the desired concentration in the assay buffer.

    • Prepare the FRET substrate solution in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the this compound dilutions. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

    • Add the enzyme solution to all wells except the background control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Monitor the change in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration.

    • Normalize the velocities to the control with no inhibitor (100% activity).

    • Plot the normalized enzyme activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Non_Covalent_Inhibition cluster_binding Reversible Binding cluster_reaction Enzymatic Reaction E Free Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E->EI k_on P Product E->P k_cat I Inhibitor (I) (this compound) I->EI EI->E k_off S Substrate (S) S->E FRET_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, this compound, Enzyme, Substrate) start->reagent_prep plate_setup Add this compound Dilutions to Plate reagent_prep->plate_setup add_enzyme Add Enzyme to Wells plate_setup->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate read_plate Monitor Fluorescence Over Time add_substrate->read_plate data_analysis Calculate Initial Velocities read_plate->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end Troubleshooting_Logic cluster_potency If Low/No Potency start Inconsistent Results check_reagents Check Reagent Stability - this compound aliquots? - Enzyme activity control? start->check_reagents check_conditions Verify Assay Conditions - Consistent incubation times? - DMSO concentration? start->check_conditions check_pipetting Review Pipetting and Dilutions - Calibrated pipettes? - Fresh dilutions? start->check_pipetting check_substrate Assess Substrate Concentration - Too high? start->check_substrate outcome Re-run Assay with Controls check_reagents->outcome If reagents are stable... check_conditions->outcome If conditions are consistent... check_pipetting->outcome If pipetting is accurate... check_substrate->outcome If substrate concentration is optimal... success Problem Solved outcome->success Consistent Results failure Consult Further outcome->failure Still Inconsistent

References

Technical Support Center: Enhancing the Potency of (S)-ML188 Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the potency of (S)-ML188, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising scaffold for modification?

This compound is a non-covalent inhibitor of the SARS-CoV and SARS-CoV-2 main proteases (Mpro), also known as 3C-like protease (3CLpro). It is considered a promising scaffold for further optimization due to its demonstrated antiviral activity and a mechanism of action that involves binding to the active site of the protease. Its relatively modest molecular weight and established synthetic routes, such as the Ugi four-component reaction, make it an attractive starting point for developing more potent and selective inhibitors.

Q2: What is the mechanism of action of this compound?

This compound acts as a competitive inhibitor of the SARS-CoV-2 Mpro. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins, which is a crucial step in the viral replication cycle. X-ray crystallography studies have shown that the pyridine ring of ML188 occupies the S1 subsite of the protease, forming a key hydrogen bond with the imidazole side chain of His163. The furan ring and amide oxygen also form hydrogen bonds with the main chain amide of Gly143.

Q3: What are the key structural features of this compound that can be modified to improve potency?

The structure of this compound offers several sites for modification to improve its inhibitory activity. These are often referred to in the context of the protease subsites they occupy:

  • P1' site: The furan ring can be replaced with other heterocycles to explore different interactions within this pocket.

  • P1 site: The pyridine ring is crucial for binding, but modifications to its substituents could enhance potency.

  • P2 site: The N-arylamido group occupies the S2 subsite, and modifications here can significantly impact inhibitor potency by exploring deeper pockets of the enzyme.

  • P3/P4 sites: Extending the molecule to occupy the S3 and S4 subsites of the protease is a key strategy for increasing potency.

Q4: What is the Ugi four-component reaction and why is it useful for synthesizing ML188 analogs?

The Ugi four-component reaction is a one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. This reaction is highly efficient and allows for the rapid generation of a diverse library of compounds from readily available starting materials. For ML188 and its analogs, this reaction is particularly advantageous as it allows for systematic variation of the different structural components (P1', P1, P2, etc.) in a combinatorial fashion, accelerating the structure-activity relationship (SAR) studies.

Data Presentation: Potency of this compound and Analogs

The following table summarizes the inhibitory potency of this compound and some of its structural analogs against SARS-CoV and SARS-CoV-2 main proteases.

CompoundModification HighlightsTarget ProteaseIC50 (µM)EC50 (µM)Reference
This compound Parent CompoundSARS-CoV Mpro1.512.9 - 13.4[1]
This compound Parent CompoundSARS-CoV-2 Mpro2.5-[2][3][4][5]
Racemic ML188 Racemic MixtureSARS-CoV-2 Mpro3.14-[3]
23R Biphenyl at P2, α-methylbenzyl at P3SARS-CoV-2 Mpro0.20 - 0.311.27[1]
Analog with Imidazole at P1' Imidazole instead of furanSARS-CoV-2 Mpro0.96-
Analog with Isoxazole at P1' Isoxazole instead of furanSARS-CoV-2 Mpro2.47-
Analog with Oxazole at P1' Oxazole instead of furanSARS-CoV-2 Mpro4.97-
Analog with Pyrazine at P1 Pyrazine instead of pyridineSARS-CoV-2 Mpro4.93-

Experimental Protocols

Synthesis of this compound Analogs via Ugi Four-Component Reaction

This protocol provides a general procedure for the synthesis of this compound analogs. Specific starting materials and purification methods will vary depending on the desired final compound.

Materials:

  • Appropriate aldehyde (for P1' variation)

  • Appropriate amine (for P1 variation, e.g., 3-aminopyridine)

  • Appropriate carboxylic acid (for P2 variation)

  • Appropriate isocyanide (for P3/P4 variation)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Procedure:

  • To a solution of the amine (1.0 eq) in methanol, add the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ML188 analog.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for measuring the enzymatic activity of Mpro and the inhibitory potency of compounds like this compound and its analogs.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells).

  • Add the Mpro enzyme solution to each well to a final concentration within the linear range of the assay.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals (e.g., every minute) for 15-30 minutes using a fluorescence plate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guides

Ugi Four-Component Reaction
IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete imine formation.- Low reactivity of one or more components.- Unfavorable reaction conditions (solvent, concentration).- Side reactions.- Pre-form the imine by stirring the aldehyde and amine together for a longer period before adding other components.- Use more reactive starting materials if possible.- Optimize the solvent. Methanol is common, but other polar protic solvents like ethanol or 2,2,2-trifluoroethanol can be effective.[6]- Increase the concentration of reactants.[7]- Some starting materials, like ammonia and formaldehyde, can lead to side reactions. Consider using surrogates like hexamethylenetetramine (HMTA).[8]
Complex mixture of products/difficult purification - Presence of unreacted starting materials.- Formation of side products from self-condensation or other pathways.- Ensure equimolar stoichiometry of reactants, or systematically vary the equivalents to optimize.[7]- If the product precipitates from the reaction mixture, filtration can be a simple and effective purification method.[2]- Utilize different chromatography techniques (e.g., reverse-phase HPLC) for difficult separations.
Poor reproducibility - Inaccurate dispensing of reagents.- Variations in reaction time or temperature.- Use automated liquid handling for precise reagent addition, especially for library synthesis.[7]- Maintain consistent reaction conditions (time, temperature, stirring speed).
Mpro Inhibition Assay (FRET-based)
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Autofluorescence of the test compound.- Contaminated buffer or reagents.- Measure the fluorescence of the compound alone in the assay buffer to correct for its intrinsic fluorescence.- Use freshly prepared, high-purity buffers and reagents.
Low signal-to-noise ratio - Suboptimal enzyme or substrate concentration.- Inactive enzyme.- Inner filter effect (at high compound concentrations).- Titrate the enzyme and substrate to find concentrations that give a robust signal within the linear range of the assay.- Use a fresh aliquot of enzyme and ensure proper storage conditions (-80°C).- Test a wider range of compound concentrations. If the signal decreases at higher concentrations, it may be due to the inner filter effect.
Irreproducible IC50 values - Compound precipitation at higher concentrations.- Time-dependent inhibition.- Tight-binding inhibition (for very potent inhibitors).- Visually inspect the assay plate for any signs of precipitation. Determine the solubility of the compound in the assay buffer.- Pre-incubate the enzyme and inhibitor for varying amounts of time to check for time-dependency.- If IC50 values approach half the enzyme concentration, this may indicate tight-binding inhibition. In this case, the Morrison equation should be used to determine the Ki value.
Assay signal drift in control wells - Photobleaching of the fluorescent substrate.- Adsorption of the peptide substrate to the microplate.- Reduce the excitation light intensity or the number of readings.- Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer.

Visualizations

SARS-CoV-2 Replication Cycle and Mpro Action

SARS_CoV_2_Replication cluster_cell Host Cell cluster_inhibitor Mechanism of this compound Entry 1. Viral Entry & Uncoating Translation 2. Translation of Viral Polyproteins Entry->Translation Viral RNA Release Cleavage 3. Polyprotein Cleavage by Mpro & PLpro Translation->Cleavage pp1a & pp1ab Replication 4. RNA Replication & Transcription Cleavage->Replication Non-structural proteins (NSPs) Mpro SARS-CoV-2 Mpro (3CLpro) Cleavage->Mpro Assembly 5. Viral Assembly Replication->Assembly Genomic RNA & Structural Proteins Release 6. Virion Release Assembly->Release Inhibition Inhibition ML188 This compound ML188->Mpro Binds to active site

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).

Experimental Workflow for Mpro Inhibitor Screening

Mpro_Inhibitor_Screening start Start: Prepare Compound Library prepare_assay Prepare Assay Plate: Add compounds & Mpro enzyme start->prepare_assay pre_incubate Pre-incubation (15-30 min) prepare_assay->pre_incubate add_substrate Add FRET Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate data_analysis Data Analysis: Calculate initial rates & % inhibition read_plate->data_analysis ic50 Determine IC50 Values data_analysis->ic50 end End: Identify Potent Inhibitors ic50->end

Caption: Workflow for screening this compound analogs using a FRET-based Mpro inhibition assay.

Logical Relationship of Structural Modifications

SAR_Logic ML188 This compound Scaffold P1_mod P1' Modification (e.g., Furan -> Imidazole) ML188->P1_mod P2_mod P2 Modification (e.g., N-aryl -> Biphenyl) ML188->P2_mod P3_mod P3/P4 Extension (e.g., α-methylbenzyl) ML188->P3_mod Potency Enhanced Potency (Lower IC50) P1_mod->Potency Improved H-bonding P2_mod->Potency Increased Hydrophobic Interactions P3_mod->Potency Occupies Additional Pockets

Caption: Logical relationship between structural modifications of this compound and enhanced inhibitory potency.

References

Addressing off-target effects of (S)-ML188 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of (S)-ML188 in cellular models.

This compound is a non-covalent inhibitor of the SARS-CoV and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] While it has shown promising antiviral activity, it is crucial to assess its specificity in any cellular model to ensure that the observed phenotype is a direct result of on-target 3CLpro inhibition.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended target, in this case, the viral 3CLpro. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other phenotypic changes that are not related to the inhibition of the primary target. Identifying and mitigating off-target effects is critical for validating the mechanism of action of this compound and for the accurate interpretation of experimental outcomes.

Q2: Are there any known off-target effects of this compound?

A: To date, the publicly available scientific literature has not reported significant or widespread off-target effects for this compound. Some studies have shown it to be selective against a limited panel of human proteases, including cathepsin S.[3] However, the absence of comprehensive screening data means that researchers should empirically determine the selectivity of this compound in their specific cellular model.

Q3: How can I determine if the phenotype I observe is due to an off-target effect of this compound?

A: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This includes:

  • Dose-response analysis: A significant difference between the concentration of this compound required to inhibit the target (e.g., viral replication) and the concentration that produces the observed phenotype may suggest an off-target effect.

  • Use of a structurally unrelated inhibitor: If a different, structurally distinct inhibitor of the same target (3CLpro) fails to produce the same phenotype, it is more likely that the phenotype observed with this compound is due to an off-target effect.

  • Rescue experiments: Attempting to rescue the phenotype by overexpressing the target (3CLpro) can help determine if the effect is on-target. If the phenotype is not reversed, it may be due to off-target activity.

  • Target engagement assays: Directly measuring the binding of this compound to its intended target in cells can help correlate target binding with the observed phenotype.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Unexpected cellular toxicity at effective antiviral concentrations. Off-target toxicity1. Perform a comprehensive dose-response curve to determine the therapeutic window. 2. Test this compound in a cell line that does not express the target viral protease (if applicable) to see if toxicity persists. 3. Consider performing a broad off-target screening assay, such as a kinase or protease panel, to identify potential unintended targets.
Observed phenotype does not align with the known function of the viral protease. Off-target effects1. Validate the phenotype with a structurally unrelated 3CLpro inhibitor. 2. Perform a rescue experiment by expressing a drug-resistant mutant of the 3CLpro. If the phenotype is not rescued, it is likely off-target. 3. Utilize a target engagement assay (e.g., CETSA) to confirm that this compound is binding to 3CLpro at the concentrations that produce the phenotype.
Inconsistent results between experiments. Compound instability or off-target effects at higher concentrations.1. Ensure consistent compound handling and storage. 2. Always use the lowest effective concentration of this compound. 3. Perform washout experiments to determine if the observed effect is reversible, which is expected for a non-covalent inhibitor.

Experimental Protocols

Washout Experiment

Objective: To determine the reversibility of the this compound-induced phenotype, which can help differentiate between on-target (reversible for a non-covalent inhibitor) and some off-target effects.

Methodology:

  • Treat cells with this compound at the desired concentration for a specified duration.

  • Remove the compound-containing medium.

  • Wash the cells multiple times with fresh, pre-warmed medium to remove any unbound compound.

  • Add fresh medium without the compound.

  • Monitor the cells over time to see if the phenotype reverts to the untreated state.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (3CLpro) in intact cells.[4][5]

Methodology:

  • Treat intact cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein (3CLpro) remaining in the supernatant using Western blotting or mass spectrometry. An increase in the thermal stability of 3CLpro in the presence of this compound indicates target engagement.

Phenotypic Rescue Experiment

Objective: To determine if the observed phenotype is a direct result of inhibiting the intended target.

Methodology:

  • Transfect cells with a plasmid expressing either the wild-type target (3CLpro) or a mutant version that is resistant to this compound binding.

  • Treat the transfected cells with this compound.

  • Assess the phenotype in both wild-type and mutant-expressing cells.

  • If the phenotype is rescued (i.e., not observed) in cells expressing the resistant mutant, it strongly suggests that the effect is on-target.

Signaling Pathways and Workflows

on_target_vs_off_target cluster_on_target On-Target Effect cluster_off_target Off-Target Effect S_ML188_on This compound Target Viral 3CL Protease (On-Target) S_ML188_on->Target Inhibition Phenotype_on Desired Phenotype (e.g., Antiviral Activity) Target->Phenotype_on Leads to S_ML188_off This compound Off_Target Host Cell Protein (Off-Target) S_ML188_off->Off_Target Unintended Interaction Phenotype_off Undesired Phenotype (e.g., Toxicity, Confounding Effect) Off_Target->Phenotype_off Leads to

Caption: On-target vs. off-target effects of this compound.

troubleshooting_workflow start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Analysis start->dose_response potency_check Potency for Phenotype >> Potency for Target Inhibition? dose_response->potency_check structurally_unrelated Test Structurally Unrelated 3CLpro Inhibitor potency_check->structurally_unrelated Yes potency_check->structurally_unrelated Uncertain on_target Likely On-Target Effect potency_check->on_target No phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated rescue_experiment Perform Rescue Experiment phenotype_replicated->rescue_experiment Yes off_target Likely Off-Target Effect phenotype_replicated->off_target No phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued phenotype_rescued->off_target No phenotype_rescued->on_target Yes

Caption: Workflow for troubleshooting unexpected phenotypes.

cetsa_workflow start Treat Cells with this compound or Vehicle Control heat Heat Cell Lysates (Temperature Gradient) start->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant analyze Analyze Target Protein (e.g., Western Blot) supernatant->analyze result Increased Thermal Stability with this compound? analyze->result engagement Target Engagement Confirmed result->engagement Yes no_engagement No Target Engagement (or Destabilization) result->no_engagement No

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

References

Stability of (S)-ML188 in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of (S)-ML188, with a specific focus on its stability in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, non-covalent inhibitor of the SARS-CoV 3C-like protease (3CLpro), an enzyme essential for viral replication.[1] Unlike covalent inhibitors, this compound does not form a permanent bond with its target enzyme. Its inhibitory activity relies on specific, reversible interactions within the enzyme's active site.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use anhydrous DMSO as the compound is hygroscopic, and moisture can impact its solubility.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is there any available data on the stability of this compound in aqueous experimental buffers?

Currently, there is limited publicly available quantitative data on the long-term stability of this compound in various aqueous experimental buffers such as PBS, Tris, or HEPES. Most published studies use the compound in enzymatic assays with buffers like 50 mM HEPES at pH 7.5, suggesting short-term stability under these conditions.[2] However, for experiments requiring longer incubation times or different buffer conditions, it is highly recommended to perform a stability assessment.

Q5: How can I determine the stability of this compound in my specific experimental buffer?

You can assess the stability of this compound in your buffer of choice by incubating the compound at your experimental temperature and monitoring its concentration over time using an analytical technique like High-Performance Liquid Chromatography (HPLC). A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected activity of this compound Degradation of the compound: this compound may not be stable under your specific experimental conditions (e.g., pH, temperature, buffer components).Perform a stability study of this compound in your experimental buffer using the HPLC-based protocol provided below. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Precipitation of the compound: The solubility of this compound may be limited in your aqueous buffer, especially when diluting from a high-concentration DMSO stock.Visually inspect the solution for any precipitate after dilution. Consider lowering the final concentration of this compound or including a small percentage of a co-solvent if compatible with your assay.
High background signal or off-target effects Compound aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay.Include a control with a structurally related but inactive compound if available. Test a range of this compound concentrations to ensure a dose-dependent effect.
Solvent effects: The concentration of the vehicle (e.g., DMSO) may be too high in the final assay volume.Ensure the final concentration of DMSO is kept low (typically below 0.5%) and include a vehicle-only control in your experiments.
Difficulty in reproducing results Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot your stock solution upon preparation to minimize the number of freeze-thaw cycles. Always use fresh dilutions for your experiments.
Variability in buffer preparation: Minor variations in the pH or composition of your experimental buffer could affect the stability of the compound.Ensure consistent and accurate preparation of all buffers.

Data Presentation

Table 1: Stability of this compound in Different Buffers at a Fixed Temperature (e.g., 37°C)

Buffer (pH) Time (hours) This compound Concentration (µM) % Remaining
PBS (7.4)0100
2
6
12
24
Tris-HCl (7.5)0100
2
6
12
24
HEPES (7.2)0100
2
6
12
24

Table 2: Effect of pH and Temperature on the Stability of this compound in a Selected Buffer (e.g., PBS)

pH Temperature (°C) Time (hours) This compound Concentration (µM) % Remaining
6.5250100
24
370100
24
7.4250100
24
370100
24
8.0250100
24
370100
24

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol describes a general method to determine the stability of this compound in a chosen experimental buffer.

1. Materials and Reagents

  • This compound

  • Anhydrous DMSO

  • Your experimental buffer (e.g., PBS, Tris-HCl, HEPES)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Solutions

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer. Ensure the final DMSO concentration is low (e.g., <1%). Prepare a sufficient volume for all time points.

3. Incubation

  • Divide the working solution into aliquots for each time point (e.g., 0, 2, 6, 12, 24 hours).

  • Incubate the aliquots at your desired experimental temperature (e.g., 25°C or 37°C).

4. HPLC Analysis

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a suitable percentage of B, and increase to elute this compound.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determine the optimal wavelength for this compound detection by scanning its UV spectrum.

    • Injection Volume: 10 µL

  • Procedure:

    • At each time point, take an aliquot of the incubated working solution.

    • Inject the sample onto the HPLC system.

    • Record the peak area of the this compound peak.

    • The "Time 0" sample represents 100% of the initial concentration.

5. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at Time 0.

  • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

Signaling_Pathway Mechanism of Action of this compound SARS_CoV_2 SARS-CoV-2 Virus Polyprotein Viral Polyproteins (pp1a, pp1ab) SARS_CoV_2->Polyprotein Translation CLpro 3CLpro (Main Protease) Polyprotein->CLpro releases Functional_Proteins Functional Viral Proteins CLpro->Functional_Proteins cleaves polyproteins into Replication Viral Replication Functional_Proteins->Replication S_ML188 This compound S_ML188->CLpro Inhibits

Caption: Mechanism of action of this compound as a non-covalent inhibitor of 3CLpro.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Dilute to 100 µM in Experimental Buffer Stock_Solution->Working_Solution Aliquots Create Aliquots for Each Time Point Working_Solution->Aliquots Incubate Incubate at Desired Temperature Aliquots->Incubate HPLC Analyze by HPLC at Each Time Point Incubate->HPLC Data_Analysis Calculate % Remaining vs. Time 0 HPLC->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Activity? Check_Precipitation Precipitate Visible? Start->Check_Precipitation Check_Solvent_Control Vehicle Control Shows Toxicity? Check_Precipitation->Check_Solvent_Control No Action1 Lower Concentration or Use Co-Solvent Check_Precipitation->Action1 Yes Perform_Stability_Assay Perform Stability Assay (HPLC) Check_Solvent_Control->Perform_Stability_Assay No Action2 Lower Final DMSO Concentration Check_Solvent_Control->Action2 Yes Action3 Prepare Fresh Solutions Perform_Stability_Assay->Action3 Action4 Review Buffer Preparation Action3->Action4

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: (S)-ML188 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for synthesized (S)-ML188.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via a one-pot, four-component Ugi reaction. This reaction involves the condensation of 3-pyridinecarboxaldehyde, 4-tert-butylaniline, furan-2-carboxylic acid, and tert-butyl isocyanide.[1] The reaction is typically carried out in a polar protic solvent like methanol at room temperature.[1][2]

Q2: What is the primary purification method for the crude product of the Ugi reaction?

A2: The primary and most common method for purifying the crude racemic ML188 is silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically used as the eluent.[1]

Q3: How is the enantiomerically pure this compound separated from the racemic mixture?

A3: The separation of the (R) and (S) enantiomers of ML188 is achieved using chiral supercritical fluid chromatography (SFC). A specific chiral column, such as an IA column, is used with a mobile phase like 6% methanol in carbon dioxide.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). By inhibiting this essential viral enzyme, this compound blocks the cleavage of viral polyproteins, which is a crucial step in the viral replication cycle.

Troubleshooting Guide

Low Yield

Q: My overall yield of this compound after synthesis and purification is low. What are the potential causes and solutions?

A: Low yields can arise from several factors throughout the synthesis and purification process. Here's a systematic approach to troubleshooting:

  • Ugi Reaction Conditions:

    • Incomplete reaction: The Ugi reaction is typically fast and exothermic. However, ensure the reaction has gone to completion by monitoring it using thin-layer chromatography (TLC). If starting materials are still present, consider increasing the reaction time or ensuring the reagents are of high purity and added in the correct stoichiometry.

    • Solvent Choice: While methanol is commonly used, other polar aprotic solvents like DMF can also be effective. The choice of solvent can influence the reaction rate and yield.

  • Work-up Procedure:

    • Product Precipitation: If the product precipitates during the reaction, ensure complete transfer from the reaction vessel. Rinsing with a small amount of the reaction solvent can help.

    • Aqueous Work-up: During extraction, ensure the correct pH to keep your compound in the organic layer. Multiple extractions with the organic solvent will maximize the recovery of the product from the aqueous layer.

  • Purification Step:

    • Column Chromatography: Significant loss can occur during silica gel chromatography. Ensure proper column packing and sample loading (dry loading is recommended for poorly soluble compounds). Use a well-optimized solvent system to achieve good separation and avoid broad peaks, which can lead to mixed fractions and lower recovery.

    • Product Streaking/Sticking to Silica: this compound is a polar compound. If it streaks or sticks to the silica gel, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, using a different stationary phase like basic alumina might be beneficial.

Purification Challenges

Q: I am having difficulty separating this compound from impurities using silica gel chromatography. What can I do?

A: Achieving high purity of this compound can be challenging due to the presence of unreacted starting materials and side products.

  • TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 for good separation. A common mobile phase is a gradient of ethyl acetate in hexanes.

  • Gradient Elution: A gradient elution is highly recommended over an isocratic one. Start with a low polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and finally, more polar impurities. A gradient of 0% to 100% ethyl acetate in hexanes has been successfully used.

  • Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, use the dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of your column.

  • Passerini Reaction Byproduct: The Passerini reaction is a common side reaction in Ugi syntheses, leading to an α-acyloxy amide impurity. This byproduct can sometimes co-elute with the desired Ugi product. Fine-tuning the solvent gradient or using a different stationary phase may be necessary for separation. In some cases, crystallization can be an effective method to remove this impurity.

Q: My purified this compound still shows impurities in the NMR spectrum. What are these and how can I remove them?

A: Common impurities observed in the NMR spectrum after purification can include residual solvents from the chromatography (e.g., ethyl acetate, hexanes) or grease from glassware.

  • Solvent Removal: Ensure your product is thoroughly dried under high vacuum to remove residual solvents.

  • Grease: Use grease-free glassware or Teflon stopcocks where possible. If grease contamination is suspected, a filtration through a small plug of silica gel might help.

  • Recrystallization: If the impurity is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

Data Presentation

ParameterRacemic ML188This compoundReference
Synthesis Yield 91%Not Specified
Purification Method Silica Gel ChromatographyChiral SFC
Silica Gel Eluent 0-100% Ethyl Acetate in Hexanes-
Chiral SFC Eluent -6% Methanol in CO2
Appearance Light yellow solidNot Specified
Purity (LC-MS) >98%Not Specified

Experimental Protocols

Synthesis of Racemic ML188
  • To a 20 mL scintillation vial, add equimolar amounts (0.5 mmol) of 3-pyridinecarboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid.

  • Add methanol (2.5 mL, 0.2 M) to the vial.

  • Add tert-butylisocyanide (0.5 mmol) to the mixture.

  • Stir the reaction mixture at ambient temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

Purification of Racemic ML188 by Silica Gel Chromatography
  • Prepare a silica gel column (e.g., 12g silica for a 198 mg crude product).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of 0% to 100% ethyl acetate in hexanes.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain a light yellow solid.

Chiral Separation of this compound
  • Dissolve the racemic ML188 in a suitable solvent for injection.

  • Use a chiral SFC system equipped with an IA column (10 x 250 mm, Chiral Technologies).

  • Set the eluent to 6% methanol in CO2.

  • Monitor the elution at 250 nm.

  • The first eluting peak corresponds to this compound (retention time = 2.91 min).

  • Collect the corresponding fraction and concentrate the solvent to obtain the enantiomerically pure this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Ugi Ugi Reaction (4 components in Methanol) Crude Crude Racemic ML188 Ugi->Crude Silica Silica Gel Chromatography (EtOAc/Hexanes Gradient) Crude->Silica Racemic Pure Racemic ML188 Silica->Racemic ChiralSFC Chiral SFC (IA Column) Racemic->ChiralSFC S_ML188 This compound ChiralSFC->S_ML188 R_ML188 (R)-ML188 ChiralSFC->R_ML188

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_virus Viral Replication Cycle Polyprotein Viral Polyproteins (pp1a/pp1ab) Mpro 3CL Protease (Mpro) (SARS-CoV-2) Polyprotein->Mpro Cleavage Site NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs  Cleavage Replication Viral RNA Replication & Transcription NSPs->Replication S_ML188 This compound S_ML188->Mpro Inhibition

Caption: Simplified signaling pathway of this compound action on SARS-CoV-2 replication.

References

Minimizing variability in (S)-ML188 antiviral activity measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing variability in (S)-ML188 antiviral activity measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for the consistent and reliable evaluation of this compound and related non-covalent SARS-CoV-2 main protease (Mpro) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme essential for the replication of SARS-CoV-2. It functions by cleaving the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps).[3][4] this compound binds to the active site of Mpro, preventing this cleavage and thereby halting the viral replication cycle.[1]

Q2: What are the common assays used to measure the antiviral activity of this compound?

A2: The antiviral activity of this compound is typically assessed using two main types of assays:

  • Biochemical Assays: These assays directly measure the inhibitory effect of the compound on the enzymatic activity of purified Mpro. The most common format is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[5]

  • Cell-Based Assays: These assays measure the ability of the compound to inhibit viral replication in a cellular context. Common examples include plaque reduction assays, high-content imaging assays, and cytopathic effect (CPE) inhibition assays.[6][7][8]

Q3: Why is there significant variability in reported IC50 and EC50 values for this compound?

A3: Variability in IC50 (biochemical assays) and EC50 (cell-based assays) values for this compound can arise from several factors, including:

  • Assay Format: Different assay types (e.g., FRET vs. cell-based) measure different endpoints and will inherently produce different values.

  • Experimental Conditions: Minor variations in protocol, such as enzyme/substrate concentrations, cell line used, viral strain, multiplicity of infection (MOI), and incubation times, can significantly impact the results.[9]

  • Compound Handling: this compound's solubility and stability in assay media can affect its effective concentration. It is typically dissolved in DMSO, and care must be taken to avoid precipitation when diluting into aqueous assay buffers.[2]

  • Data Analysis: The method used to calculate IC50/EC50 values from dose-response curves can introduce variability.

Troubleshooting Guides

Biochemical FRET Assay for Mpro Inhibition

Issue: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause 1: Substrate Instability. The FRET peptide substrate may be degrading spontaneously in the assay buffer.

    • Solution: Run a control with the substrate in assay buffer without the enzyme to check for signal increase over time. If unstable, consider a different buffer composition or a more stable substrate.

  • Possible Cause 2: Compound Interference. The test compound itself may be fluorescent at the excitation/emission wavelengths of the assay.

    • Solution: Run a control with the compound in assay buffer without the enzyme and substrate to measure its intrinsic fluorescence. Subtract this background from the assay wells.

  • Possible Cause 3: Light Scattering. High concentrations of the test compound may cause light scattering, leading to artificially high fluorescence readings.

    • Solution: Check the solubility of the compound in the assay buffer. If precipitation is observed, consider lowering the compound concentration or using a different solvent system (ensure solvent compatibility with the enzyme).

Issue: Inconsistent results between experiments.

  • Possible Cause 1: Enzyme Activity Variation. The activity of the purified Mpro may vary between batches or due to improper storage.

    • Solution: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Always include a known potent inhibitor as a positive control to normalize for variations in enzyme activity.

  • Possible Cause 2: Inaccurate Pipetting. Small volumes are often used in these assays, and pipetting errors can lead to significant variability.

    • Solution: Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing between each step. Consider using automated liquid handlers for high-throughput screening.

  • Possible Cause 3: Reagent Variability. Lot-to-lot variation in FRET substrates or other reagents can occur.

    • Solution: Purchase reagents in larger batches to minimize lot changes. Validate each new lot of critical reagents.

Cell-Based Antiviral Assays

Issue: High well-to-well variability within a single plate.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across the plate will lead to variable viral replication and drug effects.

    • Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding rows/columns. Avoid letting cells settle in the reservoir.

  • Possible Cause 2: "Edge Effects". Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and viral infection.

    • Solution: To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

  • Possible Cause 3: Inconsistent Viral Inoculum. Uneven distribution of the virus across the plate will result in variable levels of infection.

    • Solution: After adding the viral inoculum, gently rock the plate to ensure even distribution.

Issue: Poor reproducibility between experiments.

  • Possible Cause 1: Inconsistent Cell Health and Passage Number. Cells at high passage numbers or in poor health can exhibit altered susceptibility to viral infection and drug treatment.

    • Solution: Use cells within a defined, low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding.

  • Possible Cause 2: Variation in Viral Titer. The infectious titer of viral stocks can change over time, even when stored at -80°C.

    • Solution: Prepare a large, single batch of virus stock, aliquot, and store at -80°C. Titer each new batch of virus before use in antiviral assays.

  • Possible Cause 3: Variability in Multiplicity of Infection (MOI). The ratio of infectious virus particles to cells is a critical parameter that can affect the outcome of the assay.

    • Solution: Carefully calculate and maintain a consistent MOI for all experiments. The optimal MOI should be determined empirically for each virus-cell line combination.

Data Presentation

The following table summarizes reported antiviral activity values for this compound and a related non-covalent inhibitor to illustrate the range of reported potencies.

CompoundAssay TypeTargetCell LineIC50 / EC50 (µM)Reference
This compoundFRET AssaySARS-CoV-2 Mpro-2.5[10]
ML188Cell-BasedSARS-CoVVero E612.9 - 13.4[2]
23R (ML188 analog)FRET AssaySARS-CoV-2 Mpro-0.20[11]
23R (ML188 analog)Cell-BasedSARS-CoV-2Vero E6>20[12]

Experimental Protocols

Detailed Methodology 1: FRET-Based Mpro Inhibition Assay

This protocol is adapted from established methods for screening SARS-CoV-2 Mpro inhibitors.[5][13]

Materials:

  • Recombinant, purified SARS-CoV-2 Mpro

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-EDANS

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound and other test compounds

  • Positive Control Inhibitor (e.g., GC376)

  • DMSO (anhydrous)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and other test compounds in DMSO.

    • Prepare a working solution of Mpro in cold Assay Buffer.

    • Prepare a working solution of the FRET substrate in Assay Buffer. The optimal concentration should be determined but is often near the Km value.

  • Assay Assembly:

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of diluted test compound or control to the appropriate wells.

    • Add 20 µL of the Mpro working solution to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to these wells instead.

    • Mix gently.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the FRET substrate working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Methodology 2: Viral Plaque Reduction Assay

This protocol is a standard method for quantifying infectious virus and assessing the efficacy of antiviral compounds.[6][14][15]

Materials:

  • Vero E6 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 viral stock of known titer

  • This compound and other test compounds

  • Overlay Medium (e.g., cell culture medium with 1.2% Avicel or 0.6% agarose)

  • Crystal Violet staining solution

  • 6- or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in 6- or 12-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free cell culture medium.

    • Dilute the SARS-CoV-2 stock to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and overlay the cell monolayer with the Overlay Medium containing the corresponding concentration of the test compound.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with Crystal Violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percent plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the EC50 value by plotting the percent plaque reduction against the logarithm of the compound concentration.

Visualizations

S-ML188_Mechanism_of_Action SARS_CoV_2 SARS-CoV-2 Host_Cell Host Cell SARS_CoV_2->Host_Cell Infection Viral_RNA Viral RNA Genome Host_Cell->Viral_RNA RNA Release Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Auto-cleavage NSPs Functional Non-Structural Proteins (nsps) Mpro->NSPs Cleavage S_ML188 This compound S_ML188->Mpro Inhibition Replication_Complex Viral Replication Complex NSPs->Replication_Complex Assembly New_Virions New Virions Replication_Complex->New_Virions Replication Inhibition Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

FRET_Assay_Workflow start Start prep_reagents Prepare Reagents (Mpro, Substrate, Compound) start->prep_reagents plate_setup Plate Setup (Buffer, Compound/Controls) prep_reagents->plate_setup add_mpro Add Mpro Enzyme plate_setup->add_mpro initiate_reaction Initiate with FRET Substrate add_mpro->initiate_reaction incubate Incubate at RT (Protected from light) initiate_reaction->incubate read_fluorescence Read Fluorescence (Ex: ~340nm, Em: ~490nm) incubate->read_fluorescence analyze_data Data Analysis (% Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: General workflow for a FRET-based Mpro inhibition assay.

Plaque_Assay_Workflow start Start seed_cells Seed Vero E6 Cells (Form confluent monolayer) start->seed_cells prepare_virus_compound Prepare Virus Inoculum & Compound Dilutions seed_cells->prepare_virus_compound infect_cells Infect Cells (1 hour adsorption) prepare_virus_compound->infect_cells add_overlay Add Overlay Medium (with compound) infect_cells->add_overlay incubate Incubate for 2-3 Days add_overlay->incubate fix_stain Fix and Stain (e.g., Crystal Violet) incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze_data Data Analysis (% Reduction, EC50) count_plaques->analyze_data end End analyze_data->end

Caption: Standard workflow for a viral plaque reduction assay.

References

Interpreting IC50 and EC50 data for (S)-ML188

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting IC50 and EC50 data for the non-covalent SARS-CoV 3CLpro inhibitor, (S)-ML188.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the (S)-enantiomer of the compound ML188. ML188 is a selective, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the replication of the virus. This compound is significantly less active than its (R)-enantiomer, which is the active component of the ML188 probe.

Q2: What is the difference between IC50 and EC50?

A2: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical or cellular function. In the context of this compound, it refers to the concentration of the compound required to inhibit the activity of the 3CLpro enzyme by 50% in an enzymatic assay.

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. For this compound, it represents the concentration required to reduce the number of viral plaques in a cell-based antiviral assay by 50%.

Q3: Why is the (S)-enantiomer of ML188 so much less active than the (R)-enantiomer?

A3: The differential activity between the enantiomers is due to the specific three-dimensional arrangement of atoms that interacts with the active site of the 3CLpro enzyme. The (R)-enantiomer (ML188) has a spatial orientation that allows for optimal binding and inhibition of the enzyme, while the (S)-enantiomer does not fit as effectively into the binding pocket, resulting in significantly lower inhibitory activity[1]. In fact, the S-enantiomer is approximately 100 times less active in inhibiting 3CLpro in vitro[1].

Data Presentation

The following tables summarize the available quantitative data for ML188 and its enantiomers.

Table 1: In Vitro 3CLpro/Mpro Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
ML188 (racemic)SARS-CoV 3CLpro4.8 ± 0.8[2]
(R)-ML188SARS-CoV 3CLpro1.5 ± 0.3[2]
This compoundSARS-CoV 3CLpro~150 (estimated)[1]
ML188 (racemic)SARS-CoV-2 Mpro3.14
(R)-ML188SARS-CoV-2 Mpro2.5

Table 2: Cell-Based Antiviral Activity Data

CompoundVirusCell LineEC50 (µM)Reference
(R)-ML188SARS-CoV (Urbani)Vero E612.9 ± 0.7

Experimental Protocols

3CLpro Enzymatic Assay (Fluorogenic)

This protocol is a generalized procedure based on common methods for assessing 3CLpro activity.

Objective: To determine the IC50 value of this compound against SARS-CoV 3CLpro.

Materials:

  • Recombinant SARS-CoV 3CLpro enzyme

  • Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)

  • This compound and control inhibitors

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the 3CLpro enzyme to the wells containing the compounds and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission) over a time course.

  • The rate of reaction is determined from the linear phase of the fluorescence signal increase.

  • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antiviral Plaque Reduction Assay

This protocol outlines a general method for determining the EC50 of a compound against SARS-CoV in a cell-based assay.

Objective: To determine the EC50 value of this compound against SARS-CoV.

Materials:

  • Vero E6 cells

  • SARS-CoV (e.g., Urbani strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and control compounds

  • Agarose or Avicel overlay

  • Crystal violet staining solution

  • 6-well or 24-well plates

Procedure:

  • Seed Vero E6 cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Infect the confluent cell monolayers with a known amount of SARS-CoV (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Add the different concentrations of this compound to the infected cells.

  • Overlay the cells with a semi-solid medium (containing agarose or Avicel) to restrict virus spread and allow for plaque formation.

  • Incubate the plates for 2-3 days at 37°C in a CO2 incubator.

  • Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet to visualize the viral plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to an untreated virus control.

  • Plot the percentage of plaque reduction against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Troubleshooting Guides

Problem 1: High variability in IC50/EC50 results.

  • Possible Cause: Inconsistent cell seeding density, variations in virus titer, or inaccurate compound dilutions.

  • Solution: Ensure a consistent number of cells are seeded in each well. Use a freshly titrated virus stock for each experiment. Prepare fresh serial dilutions of the compound for each assay and ensure thorough mixing.

Problem 2: No significant inhibition observed even at high concentrations of this compound.

  • Possible Cause: As expected, this compound is a very weak inhibitor. The concentrations tested may not be high enough to see an effect. Compound degradation or precipitation.

  • Solution: Confirm the expected low potency of the (S)-enantiomer. If inhibition is still expected, increase the concentration range. Ensure the compound is fully dissolved in DMSO and the final concentration of DMSO in the assay is not inhibitory to the enzyme or toxic to the cells. Check the stability of the compound under experimental conditions.

Problem 3: Cytotoxicity observed in the antiviral assay.

  • Possible Cause: The compound is toxic to the Vero E6 cells at the concentrations being tested.

  • Solution: Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations on uninfected cells. This will determine the 50% cytotoxic concentration (CC50). The therapeutic index (TI = CC50/EC50) can then be calculated to assess the compound's selectivity.

Visualizations

Viral_Replication_Inhibition Mechanism of this compound Action cluster_virus SARS-CoV Life Cycle Viral_Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Viral_Entry->Uncoating Translation 3. Translation of Polyproteins Uncoating->Translation Proteolytic_Processing 4. Proteolytic Processing by 3CLpro Translation->Proteolytic_Processing Replication 5. RNA Replication Proteolytic_Processing->Replication Assembly 6. Viral Assembly Replication->Assembly Release 7. Viral Release Assembly->Release S_ML188 This compound S_ML188->Proteolytic_Processing Inhibits

Caption: Inhibition of SARS-CoV replication by this compound.

Experimental_Workflow IC50/EC50 Determination Workflow cluster_ic50 IC50 Determination (Enzymatic Assay) cluster_ec50 EC50 Determination (Antiviral Assay) Compound_Prep_IC50 Prepare this compound Dilutions Enzyme_Incubation Incubate with 3CLpro Compound_Prep_IC50->Enzyme_Incubation Substrate_Addition Add Fluorogenic Substrate Enzyme_Incubation->Substrate_Addition Fluorescence_Reading Measure Fluorescence Substrate_Addition->Fluorescence_Reading IC50_Calc Calculate IC50 Fluorescence_Reading->IC50_Calc Cell_Seeding Seed Vero E6 Cells Virus_Infection Infect with SARS-CoV Cell_Seeding->Virus_Infection Compound_Treatment Treat with this compound Virus_Infection->Compound_Treatment Plaque_Formation Incubate for Plaque Formation Compound_Treatment->Plaque_Formation Staining_Counting Stain and Count Plaques Plaque_Formation->Staining_Counting EC50_Calc Calculate EC50 Staining_Counting->EC50_Calc

Caption: Workflow for IC50 and EC50 determination.

References

Validation & Comparative

A Comparative Guide to SARS-CoV-2 Main Protease Inhibitors: (S)-ML188 vs. Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the non-covalent inhibitor (S)-ML188 and various covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro). This document outlines their mechanisms of action, presents key quantitative data, details experimental protocols, and visualizes relevant pathways to inform research and development efforts.

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription. Its indispensable role and high conservation among coronaviruses make it a prime target for antiviral drug development. Inhibitors of Mpro can be broadly categorized into two main classes based on their mechanism of action: non-covalent and covalent inhibitors. This guide focuses on a comparative analysis of a key non-covalent inhibitor, this compound, against a range of covalent inhibitors.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between this compound and covalent Mpro inhibitors lies in how they interact with the enzyme's active site.

This compound , a non-covalent inhibitor, binds to the Mpro active site through reversible, non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1] This binding prevents the natural substrate from accessing the catalytic dyad (Cys145 and His41), thereby inhibiting the protease's function. The reversible nature of this binding means that the inhibitor can associate and dissociate from the enzyme.

Covalent inhibitors , on the other hand, form a stable, chemical bond with a key amino acid residue in the Mpro active site, most commonly the catalytic cysteine (Cys145). This interaction can be either reversible or irreversible. The formation of this covalent bond effectively and often permanently inactivates the enzyme. Covalent inhibitors are designed with a "warhead," an electrophilic group that reacts with the nucleophilic thiol group of the Cys145 residue. Common warheads include aldehydes, α-ketoamides, and Michael acceptors.

Figure 1. Mechanism of Mpro Inhibition

Quantitative Comparison of Inhibitor Potency

The efficacy of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following tables summarize the available data for this compound and a selection of prominent covalent inhibitors.

InhibitorTypeTargetIC50 (µM)Reference
This compound Non-covalentSARS-CoV-2 Mpro2.5 ± 0.3[2]
SARS-CoV Mpro1.5[1]
Nirmatrelvir Covalent (Nitrile)SARS-CoV-2 Mpro0.00311 (Ki)[3]
GC-376 Covalent (Aldehyde)SARS-CoV-2 Mpro0.03 - 0.16[4]
N3 Covalent (Michael Acceptor)SARS-CoV-2 MproNot specified, potent
Boceprevir Covalent (α-ketoamide)SARS-CoV-2 Mpro0.95 - 5.4
Telaprevir Covalent (α-ketoamide)SARS-CoV-2 Mpro15 - 18
Table 1: In Vitro Enzymatic Inhibition (IC50) of Mpro Inhibitors
InhibitorCell LineEC50 (µM)Reference
This compound Not specified12.9 - 13.4
Nirmatrelvir Vero E60.0745 (with MDR1 inhibitor)
dNHBE0.062
GC-376 Not specified2.19 - 3.37
N3 SARS-CoV-216.77
Boceprevir Not specified1.90 - 15.57
Telaprevir Not specifiedNot specified
Table 2: Antiviral Activity (EC50) of Mpro Inhibitors in Cell Culture

Experimental Protocols

The quantitative data presented above are derived from standardized experimental assays. Below are detailed methodologies for the key experiments cited.

Mpro Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mpro using Förster Resonance Energy Transfer (FRET).

Figure 2. FRET-Based Mpro Inhibition Assay Workflow

Protocol:

  • Reagent Preparation:

    • Recombinant SARS-CoV-2 Mpro is diluted to a working concentration in assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM DTT).

    • A FRET-based substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) separated by an Mpro cleavage sequence is prepared in assay buffer.

    • The test compound (this compound or covalent inhibitor) is serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • In a 96- or 384-well black microplate, the diluted test compounds are added to the wells.

    • Mpro enzyme is then added to the wells and the plate is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

    • The percentage of inhibition is determined by comparing the velocity in the presence of the inhibitor to the control (DMSO vehicle).

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Antiviral Activity Assay (EC50 Determination)

This cell-based assay determines the concentration of a compound required to inhibit viral replication by 50%.

References

Validation of (S)-ML188 Antiviral Activity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral activity of (S)-ML188, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), with a focus on its validation in primary human cells. Due to the limited availability of data for this compound in primary cell models, this document draws comparisons with other notable antiviral agents, Remdesivir (a polymerase inhibitor) and PF-00835231 (a covalent Mpro inhibitor), for which such data is more readily available. This guide aims to offer a clear, data-driven perspective for researchers engaged in antiviral drug development.

Executive Summary

This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. While its enzymatic inhibitory activity is documented, there is a notable absence of publicly available data on its antiviral efficacy in primary human airway epithelial cells. This guide presents the available data for comparable antiviral compounds in these physiologically relevant models to provide a benchmark for the potential performance of this compound.

Comparative Antiviral Activity

The following table summarizes the reported antiviral activities of this compound, Remdesivir, and PF-00835231. It is crucial to note that the data for this compound reflects its enzymatic inhibition, while the data for Remdesivir and PF-00835231 are from antiviral assays in primary human cell cultures.

CompoundTargetCell TypeAssay TypePotency (EC50/IC50)Citation
This compound SARS-CoV-2 Mpro-Enzymatic AssayIC50 = 2.5 µM
Remdesivir RNA-dependent RNA polymerase (RdRp)Primary Human Airway Epithelial CulturesAntiviral AssayEC50 = 0.01 µM[1]
PF-00835231 SARS-CoV-2 MproPolarized Human Airway Epithelial CulturesAntiviral AssayLow micromolar[2][3]

Note: A direct comparison of this compound's antiviral activity in primary cells is not possible at this time due to a lack of available data. The provided IC50 value for this compound represents its ability to inhibit the isolated Mpro enzyme and may not directly translate to its efficacy in a cellular context.

Mechanism of Action: Mpro Inhibition

This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By blocking Mpro, this compound disrupts the viral life cycle.

Mpro_Inhibition cluster_virus SARS-CoV-2 Life Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry and Uncoating Translation Translation of Viral RNA Viral_Entry->Translation releases genomic RNA Polyprotein pp1a/pp1ab Polyprotein Translation->Polyprotein Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro substrate for NSPs Functional Non-structural Proteins (nsps) Mpro->NSPs cleaves into Replication Viral RNA Replication NSPs->Replication Assembly Virion Assembly and Release Replication->Assembly S_ML188 This compound S_ML188->Mpro inhibits

Mechanism of Action of this compound.

Experimental Protocols

Antiviral Assay in Primary Human Airway Epithelial Cells (Air-Liquid Interface Model)

This protocol outlines a common method for evaluating the antiviral efficacy of compounds in a physiologically relevant primary cell model.[1][4]

1. Cell Culture:

  • Primary human bronchial epithelial cells (HBECs) are cultured on permeable supports.

  • The cells are maintained at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium resembling the human airway.[5]

2. Compound Preparation:

  • This compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the basal medium.

3. Infection and Treatment:

  • Differentiated ALI cultures are pre-treated with the compound-containing medium added to the basolateral side for a specified period (e.g., 2 hours) before infection.[4]

  • The apical surface is then inoculated with a known titer of SARS-CoV-2.

  • After an incubation period to allow for viral entry, the inoculum is removed, and the apical surface is washed.

  • The compound-containing medium in the basolateral chamber is maintained throughout the experiment and refreshed at regular intervals.

4. Quantification of Viral Replication:

  • At various time points post-infection, the apical surface is washed to collect progeny virus.

  • Viral load in the apical washes is quantified using two primary methods:

    • RT-qPCR: Measures the quantity of viral RNA.

    • TCID50 Assay: Determines the infectious viral titer by assessing the cytopathic effect (CPE) in a susceptible cell line (e.g., Vero E6 cells).[1]

5. Cytotoxicity Assay:

  • A parallel experiment is conducted on uninfected cells treated with the same concentrations of the compound to assess its cytotoxicity.

  • Cell viability can be measured using assays such as the MTS assay.[1]

6. Data Analysis:

  • The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration.

  • The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity assay.

  • The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell_Culture Culture Primary HBECs at Air-Liquid Interface Pre_treatment Pre-treat cells with This compound (basolateral) Cell_Culture->Pre_treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Pre_treatment Cytotoxicity Assess Cytotoxicity (MTS Assay) Compound_Prep->Cytotoxicity Infection Infect with SARS-CoV-2 (apical) Pre_treatment->Infection Incubation Incubate and maintain compound treatment Infection->Incubation Collection Collect Apical Washes at Time Points Incubation->Collection Quantification Quantify Viral Load (RT-qPCR / TCID50) Collection->Quantification Calculation Calculate EC50, CC50, and Selectivity Index Quantification->Calculation Cytotoxicity->Calculation

Experimental Workflow for Antiviral Testing.

Conclusion

This compound shows promise as a SARS-CoV-2 Mpro inhibitor based on its enzymatic activity. However, to fully understand its therapeutic potential, validation of its antiviral efficacy in primary human airway epithelial cells is essential. The data presented for Remdesivir and PF-00835231 in these models highlight the potent antiviral activity that can be achieved and serve as a benchmark for future studies on this compound. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies, which are critical for the preclinical development of novel antiviral agents. Further research is strongly encouraged to generate the necessary data to perform a direct and comprehensive comparison of this compound with other leading antiviral candidates in physiologically relevant systems.

References

(S)-ML188: A Comparative Guide to its Cross-reactivity Against Coronavirus Main Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of the non-covalent inhibitor (S)-ML188 against the main protease (Mpro or 3CLpro) from different coronaviruses. The data presented here is intended to inform research and development efforts focused on pan-coronavirus inhibitors.

Inhibitory Activity of this compound Against Various Coronavirus Mpro

This compound has demonstrated inhibitory activity against the main protease of multiple coronaviruses. Originally developed as an inhibitor for SARS-CoV Mpro, its efficacy has been evaluated against the highly homologous Mpro from SARS-CoV-2 and the more distantly related Porcine Epidemic Diarrhea Virus (PEDV).[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these viral proteases.

CoronavirusMpro TargetIC50 (µM)
SARS-CoV-2SARS-CoV-2 Mpro2.5 ± 0.3[1]
SARS-CoVSARS-CoV Mpro1.5 ± 0.3[1], 4.5 ± 0.5[1]
Porcine Epidemic Diarrhea Virus (PEDV)PEDV Mpro25.4 ± 1.4[1]

Note: Data on the inhibitory activity of this compound against MERS-CoV Mpro was not available in the reviewed literature.

Experimental Protocols

The inhibitory activity of this compound against coronavirus Mpro is typically determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This method measures the cleavage of a fluorogenic substrate by the Mpro enzyme.

Principle of the FRET-based Mpro Inhibition Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. When Mpro cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

Materials and Reagents:

  • Recombinant, purified Mpro from the target coronavirus

  • FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 0.01% Tween-20)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Multi-well plates (e.g., 96- or 384-well, black)

  • Fluorescence plate reader

Assay Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Mpro in the assay buffer to the desired final concentration.

    • Prepare a working solution of the FRET substrate in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (this compound) in DMSO and then further dilute in the assay buffer.

  • Assay Setup:

    • Add a small volume of the inhibitor dilutions to the wells of the microplate.

    • Include control wells:

      • Negative Control (100% activity): Enzyme, substrate, and DMSO (without inhibitor).

      • Positive Control (0% activity): Substrate and DMSO (without enzyme).

  • Enzyme-Inhibitor Incubation:

    • Add the Mpro working solution to all wells except the positive control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for an EDANS/Dabcyl pair).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of an Mpro inhibitor using a FRET-based assay.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Dispense Inhibitor & Controls to Plate Reagents->Dispense Inhibitor Prepare Inhibitor Dilutions Inhibitor->Dispense Add_Enzyme Add Mpro to Wells Dispense->Add_Enzyme Incubate_EI Incubate (Enzyme-Inhibitor) Add_Enzyme->Incubate_EI Add_Substrate Add FRET Substrate Incubate_EI->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calc_Velo Calculate Initial Velocities Measure->Calc_Velo Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calc_Velo->Plot_Inhibition Calc_IC50 Determine IC50 Value Plot_Inhibition->Calc_IC50

FRET-based Mpro inhibition assay workflow.

Conclusion

This compound demonstrates significant inhibitory activity against the main proteases of both SARS-CoV and SARS-CoV-2, with slightly higher potency observed against the latter. Its activity against the more distantly related PEDV Mpro, although reduced, suggests that the this compound scaffold may be a promising starting point for the development of broad-spectrum or pan-coronavirus inhibitors. Further studies are warranted to evaluate its efficacy against other significant coronaviruses, such as MERS-CoV, to fully characterize its cross-reactivity profile. The standardized FRET-based enzymatic assay provides a robust and reproducible method for these comparative evaluations.

References

A Comparative Guide to the Efficacy of (S)-ML188 and Other Non-Covalent Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. Non-covalent inhibitors offer a promising therapeutic strategy, potentially avoiding off-target effects associated with covalent inhibitors. This guide provides a comparative analysis of the efficacy of (S)-ML188, a notable non-covalent Mpro inhibitor, against other significant non-covalent inhibitors. The information herein is supported by experimental data to aid in research and development efforts.

Quantitative Comparison of Non-Covalent Mpro Inhibitors

The following table summarizes the in vitro efficacy of this compound and other selected non-covalent SARS-CoV-2 Mpro inhibitors. The data, including IC50, EC50, and Ki/Kd values, provide a quantitative basis for comparing their potency and cellular activity.

InhibitorTargetIC50 (µM)EC50 (µM)Ki/Kd (µM)
This compound SARS-CoV-2 Mpro2.5 ± 0.3[1]--
SARS-CoV Mpro1.5 ± 0.3[1]12.9 ± 0.7[1]-
X77 SARS-CoV-2 Mpro2.8[2]-0.057 (Kd)[3]
SARS-CoV Mpro3.4--
Masitinib SARS-CoV-2 Mpro2.52.1-
ML300 SARS-CoV-2 Mpro4.9919.9-
SARS-CoV Mpro4.11--
Compound 23R SARS-CoV-2 Mpro0.201.27-
Ensitrelvir (S-217622) SARS-CoV-2 Mpro0.0130.37-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

FRET-Based Enzymatic Assay for Mpro Inhibition

This in vitro assay measures the enzymatic activity of Mpro and the inhibitory potential of compounds by utilizing a fluorogenic substrate.

Principle: The assay employs a peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity. Inhibitors will prevent or reduce this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Recombinant, purified SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • DMSO for dissolving compounds

  • Test compounds and a known inhibitor (positive control)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Negative Control (100% activity): Add enzyme, substrate, and DMSO (without inhibitor).

    • Positive Control (0% activity): Add substrate and DMSO (no enzyme).

    • Test Wells: Add enzyme, substrate, and the test compound at various concentrations.

  • Reaction Initiation: To each well, add the Mpro enzyme solution and incubate with the test compounds for a predefined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair (e.g., ~340 nm excitation and ~490 nm emission for EDANS).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal increase over time.

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Mpro Inhibition Assay

This assay evaluates the ability of a compound to inhibit Mpro activity within a cellular context, providing insights into cell permeability and cytotoxicity.

Principle: A common approach involves the expression of a reporter system in host cells that is sensitive to Mpro activity. For example, a fusion protein consisting of a fluorescent protein (e.g., eGFP) linked to Mpro via a cleavable sequence can be used. In the absence of an inhibitor, Mpro cleaves itself from the fluorescent protein, leading to a decrease or specific localization of the fluorescence signal. An effective inhibitor will prevent this cleavage, resulting in a measurable change in the fluorescence signal (e.g., an increase in overall fluorescence).

Materials:

  • Human cell line (e.g., HEK293T)

  • Plasmid encoding the Mpro-reporter fusion protein (e.g., Src-Mpro-Tat-eGFP)

  • Cell culture medium and supplements

  • Transfection reagent

  • Test compounds

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the host cells to an appropriate confluency.

    • Transfect the cells with the plasmid encoding the Mpro-reporter fusion protein.

  • Compound Treatment: After a suitable post-transfection period (e.g., 24 hours), treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).

  • Signal Quantification:

    • Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity per cell or the number of fluorescent cells.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence of the cell population to determine the percentage of fluorescent cells or the mean fluorescence intensity.

  • Data Analysis:

    • Normalize the fluorescence signal to the vehicle control.

    • Plot the normalized signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed effects are not due to compound toxicity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of Mpro inhibitors.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Reagents (Compound, Enzyme) Compound_Prep->Dispensing Enzyme_Prep Enzyme Preparation Enzyme_Prep->Dispensing Substrate_Prep Substrate Preparation Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Incubation Pre-incubation Dispensing->Incubation Incubation->Reaction_Start Measurement Measure Fluorescence Reaction_Start->Measurement Velocity_Calc Calculate Reaction Velocity Measurement->Velocity_Calc Inhibition_Calc Calculate % Inhibition Velocity_Calc->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for a FRET-Based Mpro Inhibition Assay.

Mpro_Inhibition_Signaling cluster_virus Viral Replication Cycle cluster_inhibition Inhibitor Action Polyprotein Viral Polyprotein Mpro Mpro Protease Polyprotein->Mpro Cleavage by Viral_Proteins Functional Viral Proteins Mpro->Viral_Proteins Produces Blocked_Mpro Inactive Mpro Viral Assembly & Release Viral Assembly & Release Viral_Proteins->Viral Assembly & Release Inhibitor This compound / Other Non-covalent Inhibitor Inhibitor->Mpro Binds to Inhibition of Viral Replication Inhibition of Viral Replication Blocked_Mpro->Inhibition of Viral Replication

Caption: Mechanism of Mpro Inhibition by Non-covalent Inhibitors.

References

A Comparative Analysis of (S)-ML188 Binding Kinetics to SARS-CoV and SARS-CoV-2 Main Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – November 24, 2025 – A detailed comparative analysis of the binding kinetics of the non-covalent inhibitor (S)-ML188 to the main proteases (Mpro) of SARS-CoV and SARS-CoV-2 reveals a higher potency against the more recent SARS-CoV-2. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available binding data, detailed experimental protocols, and a visual representation of the experimental workflow.

The main protease is a critical enzyme in the life cycle of coronaviruses, making it a prime target for antiviral drug development. Understanding the binding kinetics of inhibitors like this compound is crucial for the design of more effective therapeutics.

Quantitative Comparison of Binding Affinity

ProteaseInhibitorIC50 (µM)
SARS-CoV MproThis compound4.5 ± 0.5[1]
SARS-CoV-2 MproThis compound2.5 ± 0.3[1]
SARS-CoV Mproracemic ML1884.8 ± 0.8
SARS-CoV-2 Mproracemic ML1883.14

Table 1: Comparison of IC50 values for ML188 against SARS-CoV and SARS-CoV-2 Mpro.

The data clearly indicates that this compound is approximately twice as potent against SARS-CoV-2 Mpro compared to SARS-CoV Mpro.[1] This enhanced potency suggests subtle differences in the inhibitor's interaction with the active site of the two proteases, which share a high degree of sequence identity.

Experimental Protocols

The determination of inhibitor potency and binding kinetics relies on robust and reproducible experimental methodologies. The following are detailed protocols for the primary assays used in the characterization of Mpro inhibitors.

FRET-Based Enzymatic Inhibition Assay

This assay is a widely used method to determine the enzymatic activity of Mpro and the inhibitory effects of compounds.

Principle: The assay utilizes a fluorogenic substrate containing a cleavage sequence for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.1, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, and 0.01% Tween-20.

    • Enzyme Solution: Recombinant SARS-CoV or SARS-CoV-2 Mpro is diluted in the assay buffer to the desired final concentration (e.g., 50 nM).

    • Substrate Solution: A FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is prepared in the assay buffer to a final concentration of 20 µM.

    • Inhibitor Solution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to the desired concentrations.

  • Assay Procedure:

    • The inhibitor solutions are added to the wells of a 384-well plate.

    • The Mpro enzyme solution is then added to the wells and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the FRET substrate solution to all wells.

    • The increase in fluorescence intensity is monitored over time using a fluorescent plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (ligand) is immobilized. When an inhibitor (analyte) flows over the surface and binds to the ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in response units (RU).

Protocol:

  • Immobilization of Mpro:

    • Recombinant SARS-CoV or SARS-CoV-2 Mpro is covalently immobilized on the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • A series of dilutions of this compound are prepared in a suitable running buffer (e.g., HBS-EP+ buffer).

    • The inhibitor solutions are injected over the sensor surface with the immobilized Mpro at a constant flow rate.

    • The change in the SPR signal (in RU) is monitored over time, which corresponds to the association of the inhibitor to Mpro.

    • After the association phase, the running buffer is injected to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (Kon) and the dissociation rate constant (Koff).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of Koff/Kon. A lower KD value indicates a higher binding affinity.

Experimental Workflow for Binding Kinetics Determination

The following diagram illustrates a typical experimental workflow for determining the binding kinetics of an inhibitor to Mpro using Surface Plasmon Resonance.

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis cluster_comparison Comparison prep_inhibitor Prepare this compound Solutions association Inject this compound (Association) prep_inhibitor->association prep_mpro Prepare Mpro (SARS-CoV & SARS-CoV-2) immobilize Immobilize Mpro on Sensor Chip prep_mpro->immobilize immobilize->association dissociation Inject Running Buffer (Dissociation) association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram fitting Fit Data to Kinetic Model sensorgram->fitting results Determine Kon, Koff, KD fitting->results compare Compare Binding Kinetics (SARS-CoV vs. SARS-CoV-2) results->compare

Caption: Workflow for determining Mpro binding kinetics using SPR.

This comprehensive guide provides a foundation for researchers working on the development of potent inhibitors against SARS-CoV and SARS-CoV-2. The higher potency of this compound against SARS-CoV-2 Mpro underscores the importance of continued research to elucidate the structural basis for this enhanced activity, which can guide the design of next-generation pan-coronavirus inhibitors.

References

In Vivo Efficacy of SARS-CoV-2 3CL Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo efficacy data for the non-covalent SARS-CoV-2 3CL protease (3CLpro) inhibitor, (S)-ML188, is not extensively available in peer-reviewed literature, the broader class of 3CLpro inhibitors has demonstrated significant promise in preclinical animal models. This guide provides a comparative overview of the in vivo efficacy of representative 3CLpro inhibitors, offering valuable insights into the potential of this therapeutic strategy for COVID-19.

This compound is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, a critical enzyme for viral replication. By blocking the activity of this protease, these inhibitors prevent the processing of viral polyproteins into their functional components, thereby halting the viral life cycle.

The Role of 3CL Protease in the SARS-CoV-2 Life Cycle

The SARS-CoV-2 replication cycle begins with the virus entering a host cell and releasing its RNA genome. This RNA is then translated into two large polyproteins, pp1a and pp1ab. The 3CLpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription.[1][2] Inhibition of 3CLpro is therefore a key therapeutic target to disrupt viral propagation.[3][4]

SARS_CoV_2_Replication_Cycle SARS-CoV-2 SARS-CoV-2 Host Cell Host Cell SARS-CoV-2->Host Cell Entry Viral RNA Release Viral RNA Release Host Cell->Viral RNA Release Translation to Polyproteins (pp1a, pp1ab) Translation to Polyproteins (pp1a, pp1ab) Viral RNA Release->Translation to Polyproteins (pp1a, pp1ab) 3CL Protease (Mpro) 3CL Protease (Mpro) Translation to Polyproteins (pp1a, pp1ab)->3CL Protease (Mpro) Cleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease (Mpro)->Functional Viral Proteins Viral Replication & Transcription Viral Replication & Transcription Functional Viral Proteins->Viral Replication & Transcription New Virions New Virions Viral Replication & Transcription->New Virions Assembly Release Release New Virions->Release

Figure 1: SARS-CoV-2 replication cycle and the role of 3CL protease.

Comparative In Vivo Efficacy of 3CL Protease Inhibitors

To illustrate the potential of targeting 3CLpro in vivo, this section summarizes the efficacy of several other potent inhibitors in animal models of SARS-CoV-2 infection. These compounds serve as important benchmarks for the field.

CompoundAnimal ModelVirus StrainTreatment RegimenKey OutcomesReference(s)
Nirmatrelvir (PF-07321332) K18-hACE2 MiceSARS-CoV-2 (USA-WA1/2020)300 mg/kg, oral, twice daily for 5 daysSignificant reduction in lung viral load; prevention of weight loss; reduced lung pathology.[5]
SCID MiceSARS-CoV-2 (Beta B.1.351)300 mg/kg, oral, twice daily for 3 days3.9 log10 reduction in lung viral titers; improved lung pathology scores.
BALB/c MiceMouse-adapted SARS-CoV-2 (MA10)300 mg/kg, oral, twice daily for 4 daysReduction in lung virus titers.
GC-376 K18-hACE2 MiceSARS-CoV-220 mg/kg, intraperitoneal, twice daily for 7 daysModest clinical improvement; reduced viral loads and milder tissue lesions, particularly in the brain (5-log reduction in viral titers with low virus dose).
Compound 11d K18-hACE2 MiceSARS-CoV-2 (Omicron XBB.1.16)Intraperitoneal administration from day 1 to 10 post-infection80% survival in SARS-CoV-2 infected mice; amelioration of lung viral load and histopathological changes.
hDPP4-KI MiceMERS-CoVIntraperitoneal administration from day 1 to 10 post-infection90% survival in MERS-CoV infected mice.
Ensitrelvir BALB/c MiceMouse-adapted SARS-CoV-2 (MA-P10)Oral administrationReduced lung viral titers.
Syrian HamstersSARS-CoV-2 (Delta and Omicron)Oral administrationReduced viral titers in nasal turbinates and lungs.

Experimental Protocols: In Vivo Efficacy Assessment

The following provides a generalized protocol for evaluating the in vivo efficacy of a 3CLpro inhibitor in a mouse model of SARS-CoV-2, based on methodologies reported in the literature.

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

Virus: A clinical isolate of SARS-CoV-2, such as the Beta B.1.351 variant.

Experimental Groups:

  • Vehicle control (infected)

  • Test compound (e.g., 3CLpro inhibitor) at various doses (infected)

  • Uninfected control

Procedure:

  • Infection: Mice are intranasally inoculated with a specified dose of SARS-CoV-2.

  • Treatment: The test compound or vehicle is administered, typically starting shortly after infection (e.g., 4 hours post-infection) and continued for a defined period (e.g., twice daily for 3-5 days). The route of administration can be oral gavage or intraperitoneal injection.

  • Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality.

  • Endpoint Analysis: At a predetermined time point (e.g., day 4 post-infection), a subset of mice from each group is euthanized.

    • Viral Load: Lungs and other relevant tissues are harvested to quantify viral titers (e.g., by TCID50 assay) and viral RNA levels (by RT-qPCR).

    • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

Experimental_Workflow cluster_setup Study Setup cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Intranasal Infection (SARS-CoV-2) Intranasal Infection (SARS-CoV-2) Group Allocation->Intranasal Infection (SARS-CoV-2) Treatment Administration (Test Compound/Vehicle) Treatment Administration (Test Compound/Vehicle) Intranasal Infection (SARS-CoV-2)->Treatment Administration (Test Compound/Vehicle) Daily Clinical Observation Daily Clinical Observation Treatment Administration (Test Compound/Vehicle)->Daily Clinical Observation Body Weight Measurement Body Weight Measurement Daily Clinical Observation->Body Weight Measurement Euthanasia Euthanasia Body Weight Measurement->Euthanasia Tissue Harvesting (Lungs) Tissue Harvesting (Lungs) Euthanasia->Tissue Harvesting (Lungs) Viral Load Quantification (TCID50, RT-qPCR) Viral Load Quantification (TCID50, RT-qPCR) Tissue Harvesting (Lungs)->Viral Load Quantification (TCID50, RT-qPCR) Histopathological Examination Histopathological Examination Tissue Harvesting (Lungs)->Histopathological Examination

Figure 2: General workflow for in vivo efficacy testing of antivirals.

Conclusion

The in vivo data for several 3CLpro inhibitors robustly supports the viability of this enzyme as a therapeutic target for COVID-19. While specific in vivo efficacy studies for this compound are needed to ascertain its clinical potential, the successful preclinical outcomes of compounds like nirmatrelvir and ensitrelvir provide a strong rationale for the continued development and evaluation of novel 3CLpro inhibitors. The experimental frameworks outlined here offer a basis for the design of such crucial in vivo validation studies.

References

Head-to-Head Comparison: (S)-ML188 and Repurposed Drugs Targeting SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is a critical enzyme in the life cycle of SARS-CoV-2. Its essential role in cleaving viral polyproteins into functional non-structural proteins makes it a prime target for antiviral drug development. This guide provides a detailed, data-driven comparison of (S)-ML188, a non-covalent inhibitor of Mpro, with several repurposed drugs that have been investigated for their potential to inhibit this key viral enzyme.

Data Presentation: Quantitative Comparison of Mpro Inhibitors

The following tables summarize the in vitro efficacy and cellular antiviral activity of this compound and selected repurposed drugs targeting SARS-CoV-2 Mpro. Data has been compiled from various studies, and it is important to note that experimental conditions may vary between different sources.

Table 1: Biochemical Assay Data for Mpro Inhibitors

CompoundTypeMechanism of ActionTargetIC50 (µM)Source
This compound Small MoleculeNon-covalentSARS-CoV-2 Mpro2.5 ± 0.3[1]
Boceprevir PeptidomimeticCovalent (reversible)SARS-CoV-2 Mpro4.13[2][3]
Lopinavir PeptidomimeticNon-covalentSARS-CoV-2 Mpro>50[4]
Ritonavir PeptidomimeticNon-covalentSARS-CoV-2 Mpro>50[4]
GC376 PeptidomimeticCovalent (reversible)SARS-CoV-2 MproHigh Potency
Calpain Inhibitor II PeptidomimeticCovalentSARS-CoV-2 MproWeak Inhibition
Telaprevir PeptidomimeticCovalent (reversible)SARS-CoV-2 MproWeak Inhibition
Nelfinavir PeptidomimeticNon-covalentSARS-CoV-2 MproPotent Inhibitor
Ensitrelvir Small MoleculeNon-covalentSARS-CoV-2 Mpro0.013
Betrixaban Small MoleculeNon-covalentSARS-CoV-2 Mpro0.9
Cefadroxil Small MoleculeNon-covalentSARS-CoV-2 Mpro2.4
Cefoperazone Small MoleculeNon-covalentSARS-CoV-2 Mpro4.9

Table 2: Cell-Based Assay Data for Mpro Inhibitors

CompoundCell LineAssay TypeEC50 (µM)CC50 (µM)Source
This compound Not SpecifiedAntiviral Assay12.9Not Specified
Boceprevir Not SpecifiedAntiviral Assay1.90Not Specified
MI-09 (Boceprevir analog) VeroE6Antiviral Assay0.86Not Specified
MI-30 (Boceprevir analog) VeroE6Antiviral Assay0.54Not Specified
Lopinavir Not SpecifiedAntiviral AssayIneffectiveNot Specified
Ritonavir Not SpecifiedAntiviral AssayIneffectiveNot Specified
Ensitrelvir Not SpecifiedAntiviral Assay0.37Not Specified
Jun9-62-2R Caco2-hACE2Antiviral Assay2.05>100

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key assays used to evaluate Mpro inhibitors.

Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay is widely used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: Typically Tris-based buffer (e.g., 20 mM Tris-HCl, pH 7.3), containing NaCl, EDTA, and a reducing agent like DTT.

    • Mpro Enzyme: Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in the assay buffer.

    • FRET Substrate: A fluorescently labeled peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS) is dissolved in DMSO and then diluted in the assay buffer.

    • Test Compounds: this compound and repurposed drugs are serially diluted to various concentrations.

  • Assay Procedure:

    • Add a small volume of the test compound solution to the wells of a microplate.

    • Add the Mpro enzyme solution to all wells except for the negative control.

    • Incubate the plate at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at ~340 nm and emission at ~490 nm).

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition for each compound concentration is calculated relative to the uninhibited control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of Mpro activity, is determined by fitting the dose-response data to a suitable equation.

Cell-Based Antiviral Assay

This assay evaluates the efficacy of a compound in inhibiting viral replication within a host cell environment.

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6, Caco-2) are treated with the test compound and then infected with the virus. The ability of the compound to inhibit viral replication is assessed by measuring the reduction in viral-induced cytopathic effect (CPE), viral protein expression, or viral RNA levels.

Protocol Outline:

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., Vero E6) in appropriate growth medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Viral Infection:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation and Endpoint Measurement:

    • Incubate the plates for a period sufficient for viral replication and CPE development (e.g., 48-72 hours).

    • Assess viral activity through one of the following methods:

      • CPE Reduction Assay: The extent of cell death is visually scored or quantified using a cell viability reagent (e.g., MTT, CellTiter-Glo).

      • Immunofluorescence Assay: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The number of infected cells is quantified by microscopy or high-content imaging.

      • qRT-PCR: Viral RNA is extracted from the cell supernatant or lysate, and the copy number is quantified by quantitative reverse transcription PCR.

  • Data Analysis:

    • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

    • The CC50 value, the concentration of the compound that causes 50% cytotoxicity in uninfected cells, is determined in a parallel experiment to assess the compound's therapeutic index (SI = CC50/EC50).

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in the study of Mpro inhibitors.

Mpro_Signaling_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Mechanism of Inhibition Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Mpro Main Protease (Mpro) Translation of Polyproteins->Mpro Mpro is part of the polyprotein and self-cleaves Polyprotein Cleavage Polyprotein Cleavage Mpro->Polyprotein Cleavage Mpro cleaves the polyproteins Block Polyprotein Cleavage Block Polyprotein Cleavage Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Replication/Transcription Complex Replication/Transcription Complex Functional Viral Proteins->Replication/Transcription Complex Viral Assembly Viral Assembly Replication/Transcription Complex->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release Inhibitor This compound or Repurposed Drug Inhibitor->Mpro Mpro_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow for Mpro Inhibitor Screening Compound Library Compound Library Primary Screening Primary Screening (e.g., FRET Assay) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Secondary Assays Secondary Assays (e.g., Orthogonal Biochemical Assays) Dose-Response & IC50 Determination->Secondary Assays Cytotoxicity Assays Cytotoxicity Assays Dose-Response & IC50 Determination->Cytotoxicity Assays Cell-Based Antiviral Assays Cell-Based Antiviral Assays Secondary Assays->Cell-Based Antiviral Assays Lead Candidate Lead Candidate Cell-Based Antiviral Assays->Lead Candidate Logical_Relationship cluster_logic Logical Relationship of Inhibitor Evaluation Biochemical Potency Biochemical Potency (IC50) Cellular Efficacy Cellular Efficacy (EC50) Biochemical Potency->Cellular Efficacy influences Therapeutic Potential Therapeutic Potential Biochemical Potency->Therapeutic Potential is necessary for Cellular Efficacy->Therapeutic Potential is critical for Cell Permeability Cell Permeability Cell Permeability->Cellular Efficacy is required for Low Cytotoxicity Low Cytotoxicity Low Cytotoxicity->Therapeutic Potential is essential for

References

Correlating In Vitro Inhibition of SARS-CoV-2 Main Protease by (S)-ML188 with Cellular Antiviral Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro inhibitory activity of (S)-ML188 against the SARS-CoV-2 main protease (Mpro) and its corresponding antiviral efficacy in a cellular context. This compound is a non-covalent inhibitor of the SARS-CoV and SARS-CoV-2 main proteases, a critical enzyme for viral replication.[1][2] This document summarizes key quantitative data, details experimental methodologies, and presents visual representations of the underlying biological pathways and experimental procedures to offer a clear and objective evaluation of this compound's potential as an antiviral agent.

Quantitative Data Summary

The following tables summarize the in vitro inhibition and cellular antiviral activity of this compound and provide a comparison with other relevant SARS-CoV-2 Mpro inhibitors.

Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro)

CompoundTargetAssay TypeIC50 (µM)Notes
This compound SARS-CoV-2 MproFRET-based2.5 ± 0.3[2]Non-covalent inhibitor.
This compound SARS-CoV-1 MproFRET-based4.5 ± 0.5[2]Originally developed for SARS-CoV-1.
Racemic ML188 SARS-CoV-2 MproNot Specified3.14[2]
Ensitrelvir SARS-CoV-2 MproNot Specified0.013Non-covalent inhibitor in clinical development.
Nirmatrelvir SARS-CoV-2 MproNot Specified0.0031Covalent inhibitor, active component of Paxlovid.
GC376 SARS-CoV-2 MproNot SpecifiedNot SpecifiedCovalent inhibitor, broad-spectrum antiviral.

Table 2: Cellular Antiviral Activity and Cytotoxicity

CompoundCell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Vero E6SARS-CoV12.9 - 13.4>200 (estimated)>14.9 (estimated)
Nirmatrelvir Vero E6SARS-CoV-20.077>100>1298
Ensitrelvir Not SpecifiedSARS-CoV-20.37Not SpecifiedNot Specified
Remdesivir Vero E6SARS-CoV-2~1 µg/mL~100 µg/mL~100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Mpro Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against SARS-CoV-2 Mpro.

a. Reagents and Materials:

  • Recombinant SARS-CoV-2 Main Protease (Mpro)

  • FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • Test compound (this compound) and control inhibitors

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence plate reader

b. Procedure:

  • Prepare a stock solution of the FRET substrate in DMSO.

  • Prepare serial dilutions of the test compound (this compound) and control inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 384-well plate, add a defined amount of recombinant Mpro to each well, with the exception of the negative control wells.

  • Add the diluted test compounds or controls to the wells containing the Mpro. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Dabcyl-Edans pair) over time using a fluorescence plate reader.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

  • The percentage of inhibition is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antiviral Assay (CPE Reduction Assay)

This protocol describes a method to evaluate the antiviral activity of a compound in a cell-based system by measuring the reduction of the viral-induced cytopathic effect (CPE).

a. Reagents and Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) and control antivirals

  • DMSO

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% in 20% methanol)

b. Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound (this compound) and control antivirals in cell culture medium.

  • Remove the growth medium from the cells and add the diluted compounds.

  • Infect the cells with a predetermined titer of SARS-CoV-2. A set of wells should be left uninfected (cell control) and another set infected without any compound (virus control).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

  • After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Wash the plates with water to remove excess stain and allow them to dry.

  • Solubilize the stain by adding a solvent (e.g., methanol or a solution of 1% SDS).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of CPE reduction is calculated by comparing the absorbance of the compound-treated, infected wells to the cell and virus controls.

  • The half-maximal effective concentration (EC50) is determined by plotting the percentage of CPE reduction against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT or MTS Assay)

This protocol is used to determine the concentration of a compound that is toxic to the host cells (CC50).

a. Reagents and Materials:

  • Vero E6 cells

  • Complete cell culture medium

  • Test compound (this compound)

  • DMSO

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization buffer (for MTT assay)

b. Procedure:

  • Seed Vero E6 cells in 96-well plates.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted compounds to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

  • If using MTT, add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated cell control.

  • The half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of the SARS-CoV-2 main protease (Mpro) in the viral replication cycle and the mechanism of inhibition by this compound.

SARS_CoV_2_Replication_and_ML188_Inhibition cluster_virus SARS-CoV-2 cluster_inhibitor Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Mpro (3CLpro) Mpro (3CLpro) Translation of Polyproteins->Mpro (3CLpro) Polyprotein Cleavage Polyprotein Cleavage Mpro (3CLpro)->Polyprotein Cleavage Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release S_ML188 This compound S_ML188->Mpro (3CLpro) Non-covalent Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).

Experimental Workflow: In Vitro Mpro Inhibition Assay

The following diagram outlines the key steps in the FRET-based in vitro assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro.

FRET_Assay_Workflow Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Plate Mpro and Inhibitor Plate Mpro and Inhibitor Serial Dilution of this compound->Plate Mpro and Inhibitor Incubate Incubate Plate Mpro and Inhibitor->Incubate Add FRET Substrate Add FRET Substrate Incubate->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 End Determine IC50->End

Caption: Workflow for the FRET-based in vitro inhibition assay of SARS-CoV-2 Mpro.

Experimental Workflow: Cellular Antiviral Assay

The following diagram illustrates the workflow for assessing the cellular antiviral efficacy of this compound.

Cellular_Assay_Workflow Start Seed Vero E6 Cells Seed Vero E6 Cells Start->Seed Vero E6 Cells Treat with this compound Treat with this compound Seed Vero E6 Cells->Treat with this compound Infect with SARS-CoV-2 Infect with SARS-CoV-2 Treat with this compound->Infect with SARS-CoV-2 Incubate Incubate Infect with SARS-CoV-2->Incubate Assess CPE Assess CPE Incubate->Assess CPE Data Analysis Data Analysis Assess CPE->Data Analysis Determine EC50 & CC50 Determine EC50 & CC50 Data Analysis->Determine EC50 & CC50 End Determine EC50 & CC50->End

References

Safety Operating Guide

Proper Disposal of (S)-ML188: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-ML188, a non-covalent inhibitor of the SARS-CoV-2 main protease, requires careful handling and disposal due to its potential hazards. [1] As a compound classified with acute oral toxicity and significant aquatic toxicity, adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[2] This guide provides essential information and step-by-step procedures for the safe disposal of this compound.

Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. Key hazard information is summarized in the table below, based on available Safety Data Sheets (SDS).[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H410: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.[3]

DOT Script for PPE Workflow

PPE_Workflow cluster_ppe Required Personal Protective Equipment Gloves Nitrile or other chemical-resistant gloves Handling Handling this compound Gloves->Handling Coat Lab Coat Coat->Handling Goggles Safety Goggles with side shields Goggles->Handling Researcher Researcher Researcher->Gloves Wears Researcher->Coat Wears Researcher->Goggles Wears

Caption: Essential personal protective equipment for handling this compound.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be conducted in a manner that complies with institutional, local, and national regulations.[3][4] The following steps provide a general guideline; always consult your institution's specific protocols.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[3]

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

  • Waste Collection and Labeling:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed, non-reactive, and properly labeled container.

    • Labeling: The waste container label must clearly identify the contents as "this compound waste" and include the appropriate hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage of Waste:

    • Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[5]

    • The storage area should be inaccessible to unauthorized personnel.

  • Final Disposal:

    • The primary disposal method for this compound is through a licensed and approved hazardous waste disposal company.[2][6]

    • The Safety Data Sheet for ML188 explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[2]

    • Under no circumstances should this compound waste be disposed of down the drain or in regular trash, due to its high aquatic toxicity.[2][3]

DOT Script for Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid this compound Waste Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Secure Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Disposal_Company Transfer to Licensed Hazardous Waste Disposal Company Store_Waste->Disposal_Company

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Containment: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads).

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.

  • Cleanup:

    • For small spills, trained personnel wearing appropriate PPE may clean the area according to institutional guidelines.

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Disposal of Spill Debris: All materials used to clean the spill must be disposed of as hazardous waste, following the procedures outlined above.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific protocols.

References

Safeguarding Research: A Comprehensive Guide to Handling (S)-ML188

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential, immediate safety and logistical information for the handling of (S)-ML188, a potent non-covalent inhibitor of the SARS-CoV 3-chymotrypsin-like protease (3CLpro). The following guidelines, operational plans, and disposal procedures are designed to foster a secure research environment and ensure the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory to minimize exposure risks and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound, particularly in its powdered form. The following table summarizes the required PPE:

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double gloving is recommended when handling the pure compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and accidental splashes.
Respiratory Protection N95 or higher-rated respiratorEssential when handling the powdered form outside of a certified chemical fume hood to prevent inhalation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Engineering Controls

To mitigate the risk of aerosolization and inhalation of this compound powder, all handling procedures, especially weighing and initial dissolution, must be performed in a certified chemical fume hood.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

The following procedural guidance ensures the safe and accurate handling of this compound from receipt to experimental use.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound should be stored in a tightly sealed container at -20°C for long-term stability.[4] For short-term storage, 4°C is acceptable for up to a week.[4] The storage area should be clearly labeled with the compound's name and associated hazards.

Weighing and Solution Preparation
  • Preparation: Before handling the powder, ensure all necessary PPE is correctly worn and the chemical fume hood is operational.

  • Tare Weighing: Place a clean, empty container with a lid on the analytical balance and tare it.

  • Transfer: Inside the chemical fume hood, carefully transfer the approximate amount of this compound powder to the tared container. Keep the container closed as much as possible to minimize dust generation.

  • Final Weighing: Close the container and move it back to the balance to obtain the precise weight.

  • Dissolution: Return the container to the fume hood. Add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired stock solution concentration. Ensure the powder is fully dissolved by gentle vortexing or swirling.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm, given its high toxicity to aquatic organisms.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled hazardous waste container for liquids. Do not pour down the drain.
Final Disposal All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Protocols and Visualizations

Understanding the experimental context is crucial for safe and effective use. Below are a representative experimental protocol and visualizations detailing the mechanism of action and a typical workflow.

In Vitro 3CLpro Inhibition Assay Protocol

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against SARS-CoV 3CLpro.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

    • Dilute the purified recombinant 3CLpro enzyme in the assay buffer to the desired concentration (e.g., 60 nM).

    • Prepare a FRET-based substrate solution in the assay buffer (e.g., 15 µM).

    • Prepare a serial dilution of the this compound stock solution in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the 3CLpro enzyme solution.

    • Add the diluted this compound solutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme. .

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Measure the fluorescence signal at regular intervals for 15 minutes at 25°C using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Inhibition_Mechanism Mechanism of this compound Action SARS_CoV SARS-CoV Virus Polyprotein Viral Polyprotein SARS_CoV->Polyprotein Translation _3CLpro 3CLpro (Protease) Polyprotein->_3CLpro Cleavage Mature_Proteins Functional Viral Proteins _3CLpro->Mature_Proteins Processes Replication Viral Replication Mature_Proteins->Replication S_ML188 This compound S_ML188->_3CLpro Inhibits (Non-covalent)

Caption: this compound non-covalently inhibits the 3CLpro protease, preventing viral polyprotein processing.

Experimental_Workflow Experimental Workflow for 3CLpro Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare 3CLpro Solution Mix_Enzyme_Inhibitor Incubate Enzyme + Inhibitor Prep_Enzyme->Mix_Enzyme_Inhibitor Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix_Enzyme_Inhibitor Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Mix_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot Data Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: A typical workflow for an in vitro 3CLpro inhibition assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-ML188
Reactant of Route 2
Reactant of Route 2
(S)-ML188

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.